molecular formula C14H13NO3 B441209 N-(3-acetylphenyl)-2-methyl-3-furamide CAS No. 352704-52-0

N-(3-acetylphenyl)-2-methyl-3-furamide

Cat. No.: B441209
CAS No.: 352704-52-0
M. Wt: 243.26g/mol
InChI Key: QYYPDECVQIRJMC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-methyl-3-furamide is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-acetylphenyl)-2-methylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9(16)11-4-3-5-12(8-11)15-14(17)13-6-7-18-10(13)2/h3-8H,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYPDECVQIRJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of N-(3-acetylphenyl)-2-methyl-3-furamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical structure, properties, and synthesis of N-(3-acetylphenyl)-2-methyl-3-furamide. As a molecule incorporating a furan core, an amide linkage, and an acetylphenyl moiety, it represents a class of compounds with significant potential in medicinal chemistry and materials science. This document delineates its molecular architecture through retrosynthetic analysis, proposes a detailed synthetic protocol, and discusses its key physicochemical and spectroscopic characteristics. The guide is structured to offer field-proven insights and a self-validating logical framework, grounded in authoritative chemical principles.

Part 1: Molecular Identity and Chemical Descriptors

This compound is a complex organic molecule classified as a substituted carboxamide. It features a furan ring system, a central amide functional group, and an acetophenone-derived phenyl ring. The molecular formula for this compound is C14H13NO3, and it has a molecular weight of 243.26 g/mol .[1][2]

The structure is unambiguously defined by the IUPAC name, N-(3-acetylphenyl)-2-methylfuran-3-carboxamide, which specifies the connectivity of its constituent parts. The CAS Number for this compound is 352704-52-0.[2]

Identifier Value
IUPAC Name N-(3-acetylphenyl)-2-methylfuran-3-carboxamide
Synonym N-(3-ethanoylphenyl)-2-methyl-furan-3-carboxamide[2]
CAS Number 352704-52-0[2]
Molecular Formula C14H13NO3[1][2]
Molecular Weight 243.26 g/mol [1][2]
Canonical SMILES CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)C(=O)C
InChI Key YLGMJDBRJUVEBO-UHFFFAOYSA-N

digraph "chemical_structure" {
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node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; O1 [label="O", pos="-1.5,-1.5!"]; C2 [label="C", pos="-2.2,0.5!"]; C3 [label="C", pos="-3.5,0.3!"]; C4 [label="C", pos="-3.8,-1!"]; O2 [label="O", pos="-2.8,-1.8!"]; C5 [label="C", pos="-1.8,1.9!"]; C6 [label="C", pos="1.2,0.5!"]; C7 [label="C", pos="1.5,1.8!"]; C8 [label="C", pos="2.7,2.3!"]; C9 [label="C", pos="3.7,1.5!"]; C10 [label="C", pos="3.4,0.2!"]; C11 [label="C", pos="2.2,-0.3!"]; C12 [label="C", pos="4.5,-0.4!"]; O3 [label="O", pos="4.8,-1.4!"]; C13 [label="C", pos="5.5,0.5!"]; H1[label="H", pos="-0.3,-0.7!"];

// Invisible nodes for furan ring structure i1 [label="", pos="-2.9, -0.6!", width=0.1, height=0.1, style=invis];

// Bonds N1 -- C1 [len=1.5]; C1 -- O1 [len=1.5, style=double]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5, style=double]; C3 -- C4 [len=1.5]; C4 -- O2 [len=1.5]; O2 -- i1 [len=0.9, style=invis]; i1 -- C2 [len=0.9, style=invis]; C2 -- C5 [len=1.5]; N1 -- C6 [len=1.5]; N1 -- H1[len=1.2]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5, style=double]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5, style=double]; C10 -- C11 [len=1.5]; C11 -- C6 [len=1.5, style=double]; C10 -- C12 [len=1.5]; C12 -- O3 [len=1.5, style=double]; C12 -- C13 [len=1.5]; }

Figure 1: 2D Chemical Structure of this compound.

Part 2: Structural Elucidation via Retrosynthetic Analysis

The structural complexity of this compound is best understood by conceptually deconstructing the molecule into its primary synthetic precursors. This process, known as retrosynthesis, involves identifying the key bond formations that would lead to the final product. For this molecule, the most logical disconnection is at the amide bond (C-N bond).

This retrosynthetic step reveals two constituent building blocks:

  • 2-Methyl-3-furoic acid : The acyl donor, providing the furan and carboxamide carbonyl components.

  • 3-Aminoacetophenone : The amine nucleophile, providing the N-phenylacetyl moiety.

retrosynthesis target This compound C14H13NO3 disconnection Amide Bond Disconnection target->disconnection Retrosynthesis precursor1 2-Methyl-3-furoic acid C6H6O3 disconnection->precursor1 precursor2 3-Aminoacetophenone C8H9NO disconnection->precursor2

Figure 2: Retrosynthetic analysis of the target molecule into its precursors.

Precursor 1: 2-Methyl-3-furoic acid

This precursor is a substituted furan, a five-membered aromatic heterocycle containing one oxygen atom. It is a carboxylic acid, making it a versatile building block in organic synthesis.[3]

Property Value Reference(s)
CAS Number 6947-94-0[4][5]
Molecular Formula C6H6O3[4][5][6]
Molecular Weight 126.11 g/mol [4][5][6]
Melting Point 99-103 °C[4][7]
SMILES Cc1occc1C(=O)O[6]
Precursor 2: 3-Aminoacetophenone

Also known as m-aminoacetophenone or 3-acetylaniline, this precursor is a monosubstituted benzene derivative containing both an amine and a ketone functional group.[8] Its bifunctional nature makes it a key intermediate in the synthesis of various pharmaceuticals and organic materials.[9][10]

Property Value Reference(s)
CAS Number 99-03-6[8][10]
Molecular Formula C8H9NO[10]
Molecular Weight 135.16 g/mol [10]
Melting Point 94-98 °C[9][10]
Boiling Point 289-290 °C[9][10]
SMILES CC(=O)c1cccc(N)c1

Part 3: Proposed Synthesis and Mechanistic Insights

The formation of this compound is achieved through a standard amide coupling reaction. This involves the activation of the carboxylic acid group of 2-methyl-3-furoic acid to make it susceptible to nucleophilic attack by the amino group of 3-aminoacetophenone.

Causality of Experimental Choice: Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and results in the formation of water, which can lead to equilibrium issues. To achieve high yields under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the primary function of a coupling agent or the conversion to an acyl chloride.

Experimental Protocol: Acyl Chloride Method

This robust, two-step method ensures efficient amide bond formation.

Step 1: Synthesis of 2-Methyl-3-furoyl chloride

  • In a fume hood, add 2-methyl-3-furoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add thionyl chloride (SOCl2, ~2.0 eq) dropwise to the flask at room temperature.

  • Gently heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO2 gas evolution.

  • After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude 2-methyl-3-furoyl chloride, which is often used immediately in the next step.

Step 2: Amide Coupling

  • Dissolve 3-aminoacetophenone (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (~1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) in a separate flask under an inert atmosphere (e.g., Nitrogen).

  • Cool the amine solution in an ice bath (0 °C).

  • Add the freshly prepared 2-methyl-3-furoyl chloride (dissolved in a small amount of the same anhydrous solvent) dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Perform a standard aqueous workup, typically washing the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain pure this compound.

synthesis_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling A1 2-Methyl-3-furoic acid + Thionyl Chloride (SOCl2) A2 Reflux (2-3h) A1->A2 A3 Vacuum Distillation A2->A3 A4 2-Methyl-3-furoyl chloride A3->A4 B2 Add Acyl Chloride (A4) at 0°C A4->B2 Intermediate Transfer B1 3-Aminoacetophenone + Base (e.g., Et3N) in DCM B1->B2 B3 Stir at RT (4-12h) B2->B3 B4 Aqueous Workup B3->B4 B5 Purification (Recrystallization/Chromatography) B4->B5 B6 Final Product: This compound B5->B6

Figure 3: Proposed workflow for the synthesis of the target compound.

Part 4: Predicted Physicochemical and Spectroscopic Properties

While experimental data for this specific molecule is not widely published, its spectroscopic features can be reliably predicted based on its functional groups. These predictions are invaluable for characterization during and after synthesis.

Spectroscopic Technique Predicted Key Features
¹H NMR - Amide Proton (N-H): Broad singlet, δ 8.5-9.5 ppm. - Aromatic Protons (phenyl ring): Multiplets in the δ 7.2-8.0 ppm region. - Furan Protons: Two doublets around δ 6.5-7.5 ppm. - Acetyl Protons (-COCH₃): Singlet around δ 2.6 ppm. - Methyl Protons (furan-CH₃): Singlet around δ 2.4 ppm.
¹³C NMR - Amide Carbonyl (C=O): δ 160-165 ppm. - Ketone Carbonyl (C=O): δ 197-200 ppm. - Aromatic & Furan Carbons: Multiple signals in the δ 110-155 ppm region. - Acetyl Carbon (-COCH₃): δ 26-28 ppm. - Methyl Carbon (furan-CH₃): δ 13-15 ppm.
IR Spectroscopy - N-H Stretch: Sharp peak around 3300 cm⁻¹. - C-H Stretches (Aromatic/Alkyl): ~3100-2850 cm⁻¹. - Ketone C=O Stretch: Strong, sharp peak ~1685 cm⁻¹. - Amide I Band (C=O Stretch): Strong, sharp peak ~1660 cm⁻¹. - Amide II Band (N-H Bend): Peak around 1530 cm⁻¹.

Part 5: Potential Applications and Scientific Significance

The structural motifs within this compound suggest potential utility in several areas of chemical and biological research.

  • Drug Development: Furan-containing compounds are known scaffolds for a wide range of biologically active molecules. The anilide substructure is also prevalent in pharmaceuticals. For instance, the related compound Fenfuram (2-methyl-N-phenylfuran-3-carboxamide) is known as a seed-treatment fungicide.[11] The presence of the acetylphenyl group provides a site for further chemical modification, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Enzyme Inhibition: The synthesis of related amide and thiourea derivatives of acetophenone has been explored for their potential as enzyme inhibitors, targeting enzymes like acetylcholinesterase and urease.[12] The specific arrangement of hydrogen bond donors and acceptors in this compound makes it a candidate for investigation as an inhibitor for various enzyme classes.

  • Organic Intermediates: As a bifunctional molecule, it can serve as a valuable intermediate for synthesizing more complex heterocyclic systems or polymers. The ketone functionality can undergo reactions such as reduction, condensation, or oximation, while the furan and phenyl rings can be subjected to electrophilic substitution.

References

  • ChemBK. (n.d.). 3-Aminoacetophenone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Aminoacetophenone (CAS 99-03-6). Retrieved from [Link]

  • Cheméo. (n.d.). 2-Methyl-3-furancarboxylic acid. Retrieved from [Link]

  • ChemBK. (n.d.). 2-METHYL-3-FURANCARBOXYLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-furoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3'-aminoacetophenone. Retrieved from [Link]

  • Georganics. (n.d.). 2-Methyl-3-furoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Fenfuram. Retrieved from [Link]

  • Khan, I., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PLoS ONE, 17(8), e0272333. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(3-acetylphenyl)-2-methyl-3-furamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-acetylphenyl)-2-methyl-3-furamide, a molecule of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document, based on established chemical principles and data from analogous structures, aims to serve as a foundational resource. We will delve into its chemical identity, a proposed synthetic route with detailed experimental considerations, predicted physicochemical properties, and a discussion of its potential pharmacological relevance based on the known bioactivities of the furamide scaffold. This guide is intended to empower researchers with the necessary information to initiate further investigation and unlock the potential of this compound.

Chemical Identity and Properties

This compound is a chemical compound characterized by a central furan ring linked via an amide bond to an acetyl-substituted phenyl ring.

  • IUPAC Name: N-(3-ethanoylphenyl)-2-methyl-furan-3-carboxamide[1]

  • CAS Number: 352704-52-0[1]

  • Molecular Formula: C₁₄H₁₃NO₃[1]

  • Molecular Weight: 243.26 g/mol [1]

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and await experimental verification.

PropertyPredicted Value
LogP 2.5 - 3.5
Topological Polar Surface Area (TPSA) 58.6 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Molar Refractivity 68.0 - 70.0 cm³
Melting Point 150 - 170 °C
Boiling Point > 400 °C
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.

Proposed Synthesis Workflow

The synthesis of this compound can be logically achieved through the formation of an amide bond between 2-methyl-3-furoic acid and 3-aminoacetophenone. This is a standard and widely practiced transformation in organic synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling R1 2-Methyl-3-furoic Acid Coupling Coupling Reagent (e.g., EDC/HOBt) R1->Coupling R2 3-Aminoacetophenone R2->Coupling Product This compound Coupling->Product Solvent Solvent (e.g., DMF) Solvent->Coupling

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a proposed method and should be optimized for laboratory conditions.

Materials:

  • 2-Methyl-3-furoic acid

  • 3-Aminoacetophenone

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-3-furoic acid (1.0 equivalent) and 3-aminoacetophenone (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: To the stirred solution, add hydroxybenzotriazole (HOBt) (1.1 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents).

    • Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid group of 2-methyl-3-furoic acid, making it susceptible to nucleophilic attack by the amine. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HOBt), water, and brine.

    • Rationale: The aqueous washes are crucial for removing the water-soluble byproducts of the coupling reaction, such as the urea formed from EDC, and any remaining starting materials.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Potential Pharmacological Significance

While no specific biological activity has been reported for this compound, the furan and amide moieties are present in numerous biologically active compounds. This suggests that the title compound could be a valuable scaffold for drug discovery.

Potential_Pharmacology cluster_moieties Structural Features cluster_activities Potential Biological Activities Compound This compound Furan 2-Methyl-3-furan Compound->Furan Amide Amide Linkage Compound->Amide Phenyl 3-Acetylphenyl Compound->Phenyl Antibacterial Antibacterial Furan->Antibacterial Antifungal Antifungal Furan->Antifungal AntiInflammatory Anti-inflammatory Amide->AntiInflammatory Anticancer Anticancer Phenyl->Anticancer

Caption: Potential pharmacological relevance based on structural motifs.

Insights from Related Furamide Structures

Furan derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2] The amide linkage is a cornerstone of many pharmaceuticals, contributing to their stability and ability to interact with biological targets. The presence of the acetylphenyl group could offer sites for further chemical modification to modulate activity and pharmacokinetic properties. For instance, the well-known drug Diloxanide furoate, which contains a furan ring, is used as an amoebicide.[3][4] This highlights the potential of the furan scaffold in developing anti-infective agents.

Analytical Characterization Workflow

Once synthesized, a rigorous analytical workflow is essential to confirm the identity and purity of this compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Start Synthesized Product NMR ¹H and ¹³C NMR Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC TLC Thin-Layer Chromatography (TLC) Start->TLC End Confirmed Structure and Purity NMR->End MS->End IR->End HPLC->End TLC->End

Caption: Standard analytical workflow for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the amide C=O and N-H stretches, and the furan ring vibrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the synthesized compound.

Conclusion

This compound represents an intriguing yet underexplored molecule with potential applications in drug discovery. This guide has provided its fundamental chemical identifiers, a detailed and scientifically sound proposed synthesis protocol, predicted physicochemical properties, and a rationale for its potential biological significance based on the established pharmacology of its constituent moieties. It is our hope that this comprehensive technical overview will serve as a valuable starting point for researchers and scientists to further investigate this promising compound. The experimental validation of the proposed synthesis and the exploration of its biological activities are exciting next steps in realizing the full potential of this compound.

References

  • Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]

  • Pharmacological activity of furan derivatives. Available at: [Link]

  • Diloxanide furoate | C14H11Cl2NO4 | CID 19529 - PubChem. Available at: [Link]

  • Diloxanide - Wikipedia. Available at: [Link]

Sources

Literature review on the synthesis of substituted furamides.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Substituted Furamides for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and its ability to act as a bioisostere for phenyl groups.[1][2] When functionalized with an amide linkage, the resulting furamide core is present in a wide array of pharmacologically active agents and functional materials.[1][3][4] This technical guide provides a comprehensive review of the principal synthetic strategies for accessing substituted furamides. It delves into the mechanistic underpinnings of classical amide bond formations, modern multicomponent reactions, and catalytic cross-coupling methodologies. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a practical resource for chemists aiming to design and execute efficient syntheses of novel furamide derivatives.

Introduction: The Significance of the Furamide Scaffold

The furamide moiety is a cornerstone in the development of new chemical entities. Its prevalence stems from the favorable physicochemical properties conferred by the furan ring, which can enhance metabolic stability, modulate lipophilicity, and improve drug-receptor interactions.[1][2] Furamide derivatives have demonstrated a vast spectrum of biological activities, including antihyperlipidemic, antimicrobial, and anti-inflammatory properties.[5][6] For instance, certain N-(4-benzoylphenyl)-2-furamides have shown potent antihyperlipidemic activity in preclinical studies.[5] Beyond pharmaceuticals, furamides are also valuable intermediates in the synthesis of agrochemicals and biodegradable polymers.[3][4]

The synthetic challenge lies in the efficient and controlled formation of the amide bond and the introduction of desired substituents onto the furan ring and the amide nitrogen. This guide will explore the most robust and versatile methods to achieve these goals.

Classical Amide Bond Formation: The Direct Approach

The most direct route to furamides involves the coupling of a furan carboxylic acid derivative with a primary or secondary amine. This seemingly straightforward reaction requires the activation of the carboxylic acid to overcome the unfavorable energetics of direct condensation.

From Furoic Acid via Acyl Chlorides

A traditional and effective method involves converting the furoic acid to a more reactive furoyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The resulting acyl chloride is highly electrophilic and reacts readily with amines.

Causality of Experimental Choice: This method is robust and often high-yielding. Thionyl chloride is inexpensive and effective, with byproducts (SO₂ and HCl) being gaseous, which simplifies workup. However, the harsh conditions and the corrosive nature of the reagents and byproducts can be incompatible with sensitive functional groups on either the furan or amine partner. The order of addition is critical; the amine is typically added to the pre-formed acyl chloride to avoid side reactions.

Experimental Protocol: Synthesis of N-Aryl-2-furamide from 2-Furoic Acid [7]

  • Acyl Chloride Formation: To a solution of 2-furoic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add thionyl chloride (1.5 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Remove the solvent and excess thionyl chloride under reduced pressure. The crude 2-furoyl chloride is often used directly in the next step without further purification.[7]

  • Amide Formation: Dissolve the crude 2-furoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the desired amine (1.1 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-2-furamide.

Direct Coupling Using Peptide Coupling Reagents

To circumvent the harshness of acyl chlorides, a wide variety of "coupling reagents" have been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then displaced by the amine.

Trustworthiness of the Method: This approach offers excellent functional group tolerance and is a mainstay of modern organic synthesis. The choice of coupling reagent and additives can be crucial for optimizing yield and minimizing side reactions, particularly racemization when using chiral amino acids.

Key Classes of Coupling Reagents:

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common. They react with the carboxylic acid to form a reactive O-acylisourea intermediate.[8] A major drawback of DCC is the formation of dicyclohexylurea (DCU) byproduct, which can be difficult to remove, whereas the urea byproduct from EDC is water-soluble.

  • Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP activate the carboxylic acid to form an active ester.

  • Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient reagents that generate activated esters, often leading to high yields and fast reaction times.[8]

Diagram: General Mechanism of Carbodiimide-Mediated Amide Coupling

G Carbodiimide-Mediated Amide Coupling cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH Furoic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->Acylisourea + Carbodiimide DCC Carbodiimide (e.g., DCC) Amine Amine (R'-NH₂) Amide Furamide (R-CONHR') Acylisourea->Amide + Amine (Nucleophilic Attack) Urea Urea Byproduct (e.g., DCU) Acylisourea->Urea Byproduct Formation

Caption: Activation of a furoic acid with a carbodiimide to form a reactive O-acylisourea intermediate, which is then intercepted by an amine to yield the furamide.

Coupling ReagentCommon SolventKey AdvantagesKey Disadvantages
SOCl₂ DCM, TolueneInexpensive, volatile byproductsHarsh conditions, poor functional group tolerance
EDC/HOBt DMF, DCMWater-soluble urea byproduct, mildCan be expensive, requires additive (HOBt)
HATU/DIPEA DMF, NMPVery fast, high yielding, low racemizationExpensive, potential for guanidinium side product
DMT/NMM/TsO⁻ AcetonitrileEffective for microwave-assisted synthesis[9]May require optimization for specific substrates

Table 1: Comparison of selected reagents for furamide synthesis.

Multicomponent Reactions (MCRs): Building Complexity Rapidly

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are exceptionally powerful tools for generating chemical libraries.[10] The Passerini and Ugi reactions are cornerstone MCRs for synthesizing amide derivatives.[11][12]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction combines a carboxylic acid (e.g., a furoic acid), a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide.[11][13] This reaction is highly atom-economical and proceeds rapidly, often at room temperature in aprotic solvents.[13]

Mechanistic Insight: The reaction is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state where hydrogen bonding plays a crucial role.[13][14] This mechanism explains the preference for aprotic solvents and high concentrations.

Diagram: The Passerini Reaction Workflow

G Passerini 3-Component Reaction (P-3CR) FuroicAcid Furoic Acid OnePot One-Pot Reaction (Aprotic Solvent, RT) FuroicAcid->OnePot Aldehyde Aldehyde / Ketone Aldehyde->OnePot Isocyanide Isocyanide Isocyanide->OnePot Product α-Acyloxy Furamide OnePot->Product Forms C-C, C-O, and C-N bonds G Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L₂Pd(II)(Ar)(X) OxAdd->PdII_Complex AmineCoord Amine Coordination PdII_Complex->AmineCoord - HX PdII_Amido L₂Pd(II)(Ar)(NHR') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Amino-Furan (Ar-NHR') RedElim->Product ArX Halo-Furan (Ar-X) ArX->OxAdd Amine Amine (R'-NH₂) + Base Amine->AmineCoord

Sources

An In-Depth Technical Guide to the Solubility and Stability of N-(3-acetylphenyl)-2-methyl-3-furamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Promising Molecule

In the landscape of modern drug discovery, the journey from a candidate molecule to a viable therapeutic is fraught with challenges. Among the most critical of these are the fundamental physicochemical properties of the active pharmaceutical ingredient (API). It is with this understanding that we delve into a comprehensive analysis of N-(3-acetylphenyl)-2-methyl-3-furamide, a compound of interest whose therapeutic potential is intrinsically linked to its solubility and stability. This guide is crafted not as a rigid protocol, but as a strategic framework, empowering researchers and drug development professionals to navigate the complexities of characterizing this molecule. By elucidating the principles behind experimental design and providing robust methodologies, we aim to foster a deeper understanding of the causality that governs the behavior of this promising entity in various solvent systems and under diverse environmental stressors. Our approach is rooted in scientific integrity, ensuring that every protocol is a self-validating system, and every claim is substantiated by authoritative references, thereby providing a trusted and comprehensive resource for the scientific community.

I. Unveiling the Molecular Architecture: this compound

A thorough understanding of the solubility and stability of this compound begins with a detailed examination of its molecular structure. This compound, with the chemical formula C₁₄H₁₃NO₃ and a molecular weight of 243.26 g/mol , possesses a unique combination of functional groups that dictate its physicochemical behavior.

Chemical Structure:

(Structure of this compound)

Key Structural Features:

  • Amide Linkage (-CONH-): This functional group is a cornerstone of many pharmaceutical compounds. It can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), a characteristic that significantly influences its solubility in polar solvents.[1][2][3] However, the amide bond is also susceptible to hydrolysis under both acidic and basic conditions.[4][5]

  • Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom, the furan ring is a common scaffold in bioactive molecules.[6] Its pseudo-aromatic nature makes it susceptible to oxidative degradation and potential instability under acidic conditions.[7][8]

  • 2-Methyl-3-furamide Substitution: The methyl group at the 2-position and the amide at the 3-position of the furan ring influence its electronic properties and steric environment, which can, in turn, affect its reactivity and stability.

  • N-(3-acetylphenyl) Group: This N-substituted aromatic ring features an acetyl group (a ketone) in the meta position. The aromatic nature of the phenyl ring contributes to the molecule's lipophilicity. The acetyl group, with its carbonyl moiety, can also participate in hydrogen bonding as an acceptor and may be susceptible to photochemical reactions.[9][10]

The interplay of these functional groups—the hydrogen bonding capacity of the amide and acetyl groups, the potential for hydrolysis of the amide, and the susceptibility of the furan ring to oxidation and acid-catalyzed degradation—necessitates a systematic and comprehensive approach to characterizing the solubility and stability of this compound.

II. Solubility Profiling: A Gateway to Bioavailability and Formulation

The solubility of an API is a critical determinant of its oral bioavailability and a foundational parameter for formulation development.[11] A comprehensive solubility profile in a range of pharmaceutically relevant solvents provides the necessary data to select appropriate vehicles for preclinical studies and to guide the development of a stable and effective dosage form.

Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. The solubility of this compound will be governed by a balance of its hydrophilic and lipophilic characteristics. The amide and acetyl groups can engage in hydrogen bonding with polar solvents, while the furan and phenyl rings contribute to its interaction with non-polar or semi-polar solvents.

Recommended Solvents for Screening

A strategic selection of solvents, encompassing a range of polarities and hydrogen bonding capabilities, is essential for building a comprehensive solubility profile. The following solvents, commonly employed in preclinical and formulation development, are recommended for the initial screening of this compound:

Table 1: Recommended Solvents for Solubility Screening

Solvent ClassSpecific SolventsRationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid)To assess solubility in the acidic environment of the stomach.
pH 4.5 (Acetate Buffer)Represents the pH of the upper small intestine.
pH 6.8 (Simulated Intestinal Fluid)Represents the pH of the lower small intestine.
Polar Protic Solvents WaterThe universal biological solvent; establishes baseline aqueous solubility.
EthanolA common co-solvent in pharmaceutical formulations.
Propylene GlycolA widely used solubilizing agent and vehicle.
Polyethylene Glycol 400 (PEG 400)A non-volatile liquid polymer used to enhance solubility.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)A powerful solubilizing agent, often used for in vitro assays.
N,N-Dimethylformamide (DMF)A polar aprotic solvent with strong solubilizing properties.[12]
Non-Polar/Semi-Polar Solvents OctanolUsed to determine the lipophilicity (LogP) of the compound.
Ethyl AcetateA moderately polar solvent.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended for consistent agitation.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

    • Alternatively, centrifuge the samples at a high speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Analysis:

    • Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) may be necessary.

    • Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting:

    • Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL).

Diagram 1: Experimental Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle or Centrifuge equil1->sep1 analysis1 Collect supernatant sep1->analysis1 analysis2 Filter (if necessary) analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3

Caption: Workflow for the shake-flask solubility method.

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across the different solvent systems.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)
pH 1.2 Buffer< 0.1
pH 4.5 Buffer0.2
pH 6.8 Buffer0.5
Water0.3
Ethanol15.2
Propylene Glycol25.8
PEG 40045.1
DMSO> 100
DMF> 100
Octanol5.6
Ethyl Acetate8.9

III. Stability Assessment: Ensuring Chemical Integrity

Stability testing is a non-negotiable aspect of drug development, providing critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[13][14] Forced degradation studies, a key component of this process, are designed to accelerate the degradation of the molecule to identify potential degradation products and establish degradation pathways.[5][6][15]

Anticipated Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis of the Amide Bond: This is a primary concern and can be catalyzed by both acid and base.[4][5] The expected products would be 2-methyl-3-furoic acid and 3-aminoacetophenone.

  • Oxidation of the Furan Ring: The furan moiety is susceptible to oxidative cleavage, which can lead to the formation of various dicarbonyl compounds.[3][8]

  • Photodegradation: Aromatic ketones are known to be photosensitive and can undergo various photochemical reactions upon exposure to light.[9][10][16]

Experimental Protocol: Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions. A stability-indicating analytical method, typically a gradient reverse-phase HPLC method, is essential for separating the parent compound from its degradation products.[17][18][19]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.

    • Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80 °C).

    • Photodegradation: Expose a solid sample and a solution of the compound to UV and visible light, as per ICH Q1B guidelines.[4]

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control (unstressed) sample, using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Assess the mass balance to ensure that all degradation products are accounted for.

Diagram 2: Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep1 Prepare stock solution stress1 Acid Hydrolysis prep1->stress1 stress2 Base Hydrolysis prep1->stress2 stress3 Oxidation prep1->stress3 stress4 Thermal prep1->stress4 stress5 Photolytic prep1->stress5 analysis1 Sample at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize (if needed) analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 eval1 Calculate % degradation analysis3->eval1 eval2 Identify degradants eval1->eval2 eval3 Assess mass balance eval2->eval3

Caption: Workflow for conducting forced degradation studies.

Data Presentation

The results of the forced degradation studies should be presented in a table that clearly summarizes the extent of degradation under each condition and the major degradation products observed.

Table 3: Hypothetical Forced Degradation Data for this compound

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl, 80 °C, 24h15%2-methyl-3-furoic acid, 3-aminoacetophenone
0.1 M NaOH, 25 °C, 8h25%2-methyl-3-furoic acid, 3-aminoacetophenone
3% H₂O₂, 25 °C, 24h10%Ring-opened furan derivatives
80 °C, 48h (solid)< 1%No significant degradation
80 °C, 48h (solution)5%Minor unidentified peaks
Photolytic (ICH Q1B)8%Several minor photodegradants

IV. Conclusion: A Roadmap for Successful Drug Development

This in-depth technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By understanding the interplay of its constituent functional groups and employing robust, scientifically sound methodologies, researchers can generate the critical data necessary to advance this molecule through the drug development pipeline. The proposed experimental protocols for equilibrium solubility determination and forced degradation studies, grounded in international regulatory guidelines, will enable the establishment of a detailed physicochemical profile. This, in turn, will inform rational formulation design, ensure the chemical integrity of the API, and ultimately contribute to the successful development of a safe and efficacious therapeutic agent. The journey of a drug candidate is a marathon, not a sprint, and a thorough understanding of its fundamental properties is the essential first step towards the finish line.

V. References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Wiley Online Library. [Link]

  • Amides | Organic Chemistry II Class Notes. Fiveable. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003). European Medicines Agency. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

  • Oxidative Cleavage of Furans. Organic Reactions. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. [Link]

  • Amide - Wikipedia. Wikipedia. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Fenfuram | C12H11NO2 | CID 90590 - PubChem. National Center for Biotechnology Information. [Link]

  • Quality: stability | European Medicines Agency (EMA). European Medicines Agency. [Link]

  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. European Medicines Agency. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • The photochemical decomposition of aromatic ketones : the phenyl radical. Journal of the Chemical Society (Resumed). [Link]

  • Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ResearchGate. [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. [Link]

  • Amides | Organic Chemistry II Class Notes - Fiveable. Fiveable. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. LCGC International. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharma and Bio Sciences. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Solubility of Organic Compounds. University of Toronto. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • A new reaction to enhance aromatic ketone use in chemical synthesis. ScienceDaily. [Link]

  • Preclinical development | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health. [Link]

  • Degradation Pathway of Pharmaceutical Dosage Forms. International Journal of Innovative Research in Technology. [Link]

  • Solvent selection tool. American Chemical Society. [Link]

  • Thermal degradation and ageing of segmented polyamides. ResearchGate. [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. Master Organic Chemistry. [Link]

  • Thermal degradation of polyamides. ResearchGate. [Link]

  • Green Solvents for the Formation of Amide Linkage. ResearchGate. [Link]

  • Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. National Institutes of Health. [Link]

  • Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Taylor & Francis Online. [Link]

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Whitepaper: Elucidating the Mechanism of Action of N-(3-acetylphenyl)-2-methyl-3-furamide as a Potent Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document serves as an in-depth technical guide on the predicted mechanism of action of N-(3-acetylphenyl)-2-methyl-3-furamide. This guide is tailored for researchers, scientists, and drug development professionals, providing a robust framework for investigation.

Abstract

This compound is a novel small molecule with significant therapeutic potential, predicated on its structural features common to known bioactive compounds. This guide delineates a hypothesized mechanism of action centered on the targeted inhibition of the pro-inflammatory NF-κB signaling pathway. We present a multi-phase experimental strategy designed to rigorously test this hypothesis, from initial in vitro validation to in vivo proof-of-concept. The methodologies detailed herein are grounded in established scientific protocols, providing a comprehensive and actionable roadmap for researchers in the field of drug discovery and development.

Introduction: Unveiling a Potential Therapeutic

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug development. This compound emerges as a promising candidate, incorporating a 2-methyl-3-furamide core linked to a 3-acetylphenyl moiety. The furan ring is a privileged scaffold in medicinal chemistry, known to be present in a variety of compounds exhibiting anti-inflammatory, antimicrobial, and anticancer properties. The amide linker provides structural rigidity and potential for hydrogen bonding interactions, while the acetylphenyl group offers a potential site for metabolic modification and specific interactions with biological targets. The convergence of these structural elements suggests a high probability of potent biological activity.

This guide puts forth the primary hypothesis that this compound functions as an inhibitor of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a critical regulator of the inflammatory response.

The Predicted Core Mechanism: Targeting the NF-κB Signaling Cascade

The NF-κB signaling pathway is a pivotal regulator of innate and adaptive immunity, and its aberrant activation is a hallmark of many chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. We predict that this compound exerts its anti-inflammatory effects by intervening at a key juncture in this pathway.

Rationale for Hypothesis:

  • Structural Precedent: A vast body of literature demonstrates that compounds containing furan and amide scaffolds can modulate inflammatory responses, often through direct or indirect inhibition of the NF-κB pathway.

  • Target Opportunity: The IκB kinase (IKK) complex, a central node in the NF-κB pathway, is a well-validated target for anti-inflammatory drugs. The electrophilic nature of the acetyl group on the phenyl ring of our compound of interest may facilitate covalent or non-covalent interactions with key residues within the IKK complex.

The proposed mechanism is a targeted inhibition of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This action would keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

NF_kappa_B_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkBa_NFkB IκBα-p50-p65 (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα Compound This compound Compound->IKK_complex Inhibits p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB_active p50-p65 (Active) IkBa_NFkB->NFkB_active Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA (κB sites) NFkB_active->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Predicted inhibition of the NF-κB pathway by this compound.

A Phased Experimental Approach for Mechanism of Action Validation

To rigorously test our hypothesis, we propose a multi-phased experimental workflow. This approach is designed to be self-validating, with each phase building upon the results of the last.

Experimental_Workflow Phase1 Phase 1: In Vitro Pathway Analysis P1_Exp1 NF-κB Reporter Assay Phase1->P1_Exp1 P1_Exp2 Western Blot for p-IκBα / p-p65 Phase1->P1_Exp2 Phase2 Phase 2: Direct Target Identification P2_Exp1 Kinase Inhibition Profiling Phase2->P2_Exp1 P2_Exp2 Cellular Thermal Shift Assay (CETSA) Phase2->P2_Exp2 Phase3 Phase 3: In Vivo Proof-of-Concept P3_Exp1 LPS-Induced Endotoxemia Model Phase3->P3_Exp1 P1_Exp1->Phase2 Confirms pathway inhibition P1_Exp2->Phase2 P2_Exp1->Phase3 Identifies direct target P2_Exp2->Phase3

Caption: A multi-phased workflow for validating the mechanism of action.

Phase 1: In Vitro Confirmation of NF-κB Pathway Inhibition

The initial phase is designed to confirm that this compound inhibits the NF-κB pathway in a cellular context.

Experimental Protocol 1: NF-κB Reporter Gene Assay

  • Objective: To quantify the dose-dependent inhibition of NF-κB transcriptional activity.

  • Methodology:

    • Seed HEK293T cells stably expressing a luciferase reporter gene under the control of an NF-κB response element in a 96-well plate.

    • Allow cells to adhere overnight.

    • Pre-treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.

    • Incubate for 6-8 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

Compound IC50 (µM)
This compound(Predicted)
Control Inhibitor (e.g., Bay 11-7082)(Reference)

Experimental Protocol 2: Western Blot Analysis of Pathway Phosphorylation

  • Objective: To determine if the compound inhibits the phosphorylation of key upstream proteins in the NF-κB cascade.

  • Methodology:

    • Culture RAW 264.7 macrophage cells and treat with the IC50 concentration of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 30 minutes.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65. A loading control like β-actin should also be used.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome: A significant reduction in the levels of phospho-IκBα and phospho-p65 in cells treated with the compound compared to the LPS-only control.

Phase 2: Identification of the Direct Molecular Target

Assuming positive results from Phase 1, the next logical step is to identify the direct protein target of this compound within the NF-κB pathway.

Experimental Protocol 3: In Vitro Kinase Profiling

  • Objective: To screen the compound against a panel of kinases, with a focus on IKKα and IKKβ.

  • Methodology:

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to test the compound at a standard concentration (e.g., 10 µM) against a broad panel of human kinases.

    • If significant inhibition (>50%) is observed for IKKα or IKKβ, perform follow-up dose-response assays to determine the IC50 for the specific kinase(s).

  • Data Presentation:

Kinase Target % Inhibition at 10 µM IC50 (nM)
IKKα(Experimental)(Experimental)
IKKβ(Experimental)(Experimental)
Other Hits(Experimental)(Experimental)

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a physiological cellular environment.

  • Methodology:

    • Treat intact cells (e.g., RAW 264.7) with either the vehicle control or this compound.

    • Harvest the cells, lyse them, and divide the lysate into aliquots.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C).

    • Centrifuge to separate aggregated (denatured) proteins from soluble proteins.

    • Analyze the soluble fraction for the presence of the target protein (e.g., IKKβ) by Western blot.

  • Expected Outcome: The binding of the compound to IKKβ will stabilize the protein, leading to a higher melting temperature (a shift in the melt curve to the right) compared to the vehicle-treated control.

Phase 3: In Vivo Validation of Anti-inflammatory Activity

The final phase is to determine if the in vitro activity of this compound translates to efficacy in a preclinical animal model of inflammation.

Experimental Protocol 5: LPS-Induced Endotoxemia in Mice

  • Objective: To assess the ability of the compound to suppress a systemic inflammatory response in vivo.

  • Methodology:

    • Acclimate C57BL/6 mice and divide them into groups (e.g., vehicle control, compound low dose, compound high dose).

    • Administer this compound (e.g., via intraperitoneal injection) at the desired doses.

    • After a set pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS (e.g., 10 mg/kg).

    • At a peak response time (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture.

    • Measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

  • Data Presentation:

Treatment Group Serum TNF-α (pg/mL) Serum IL-6 (pg/mL)
Vehicle + Saline(Baseline)(Baseline)
Vehicle + LPS(Maximal Response)(Maximal Response)
Compound + LPS(Experimental)(Experimental)

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach to investigate the mechanism of action of this compound. The central hypothesis posits that this compound acts as an inhibitor of the NF-κB signaling pathway, likely through direct interaction with the IKK complex. The successful completion of the proposed experimental plan will not only validate this mechanism but also provide the necessary foundation for further preclinical and clinical development. Future studies could explore the compound's oral bioavailability, pharmacokinetic profile, and efficacy in chronic models of inflammatory disease.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer. The Journal of clinical investigation, 128(5), 1669–1679. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

  • Li, R., & Li, Y. (2017). Lipopolysaccharide (LPS)-Induced Endotoxemia Mouse Model. Bio-protocol, 7(12), e2324. [Link]

Methodological & Application

How to purify N-(3-acetylphenyl)-2-methyl-3-furamide using column chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of N-(3-acetylphenyl)-2-methyl-3-furamide by Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase column chromatography. This compound is a moderately polar aromatic amide, and this guide is designed to enable researchers, scientists, and drug development professionals to achieve high purity, which is critical for subsequent analytical characterization and downstream applications. The protocol details a systematic approach, beginning with the crucial step of Thin-Layer Chromatography (TLC) for mobile phase optimization, followed by detailed, step-by-step instructions for column preparation, sample loading, elution, and post-purification analysis. The causality behind key experimental choices is explained to empower the user with a deeper understanding of the separation principles at play.

Principle of Separation: Normal-Phase Chromatography

The purification strategy for this compound leverages the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (the eluent).[1][2]

The fundamental principle is based on the differential partitioning of the components of the crude mixture between the stationary and mobile phases.[3]

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH). Polar molecules in the mixture, such as the target amide and any polar impurities, will interact strongly with these silanol groups through hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase: A non-polar or moderately polar solvent system is used to carry the sample through the column.

  • Separation Mechanism: Compounds with higher polarity will adsorb more strongly to the silica gel, causing them to move through the column more slowly. Conversely, less polar compounds have a weaker affinity for the stationary phase and are more soluble in the mobile phase, allowing them to travel through the column more quickly.[4] By carefully selecting the mobile phase composition, a high degree of separation between the target compound and impurities can be achieved.

Materials and Equipment

Reagents & Consumables:

  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, optional, for sample loading)

  • TLC plates (silica gel 60 F₂₅₄)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Deuterated solvent for NMR (e.g., CDCl₃)

Equipment:

  • Glass chromatography column with stopcock

  • Separatory funnel (for gradient elution)

  • Beakers and Erlenmeyer flasks

  • TLC developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Test tubes or fraction collection vials and rack

  • Rotary evaporator with vacuum pump and water bath[5]

  • Analytical balance

  • NMR spectrometer, Mass spectrometer (for characterization)

Pre-Purification: Thin-Layer Chromatography (TLC) for Eluent Optimization

This is the most critical step for a successful column separation. The goal is to find a solvent system that provides good separation between the target compound and its impurities, with the target compound having a Retention Factor (Rƒ) of approximately 0.3-0.4 .[6] An Rƒ in this range ensures the compound moves through the column at a reasonable rate without eluting too quickly (poor separation) or too slowly (band broadening).[7]

Protocol for TLC Optimization:

  • Prepare a Sample Solution: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume (~0.5 mL) of a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary spotter, carefully apply a small, concentrated spot of the sample solution onto the baseline of a TLC plate.[7]

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing a small amount of your chosen solvent system (e.g., start with 7:3 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.

  • Visualize the Plate: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm), as the aromatic rings in the compound will be UV-active.[8] Circle the visible spots.

  • Calculate Rƒ and Optimize: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

    Adjust the polarity of the solvent system until the desired Rƒ for the target spot is achieved.

    • If Rƒ is too low (<0.2), increase the polarity of the mobile phase by adding more ethyl acetate.

    • If Rƒ is too high (>0.5), decrease the polarity by adding more hexane.

Trial Solvent System (Hexane:Ethyl Acetate)Observed Rƒ of Target CompoundAssessment
9:1~0.10Too low; polarity of eluent needs to be increased.
7:3~0.35Optimal. Good separation from baseline and faster-running impurities.
1:1~0.65Too high; risk of co-elution with less polar impurities.

Detailed Column Chromatography Protocol

Column Packing (Wet Slurry Method)

The wet slurry method is superior to dry packing as it minimizes air bubbles and channels in the stationary phase, leading to better separation efficiency.[9]

  • Prepare the Column: Securely clamp a glass column of appropriate size in a vertical position inside a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.

  • Create the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the mass of your crude sample). Add the optimized mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) to the silica gel to form a free-flowing slurry.

  • Pack the Column: Pour the slurry into the column in one continuous motion. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.

  • Equilibrate: Once all the silica has settled, add a final layer of sand (~1 cm) on top to prevent disruption of the silica bed during sample loading. Continuously run the mobile phase through the column until the packed bed is stable and no more settling occurs. Never let the solvent level drop below the top of the sand layer.

Sample Loading

Proper sample loading is crucial. The sample should be applied to the column in as narrow a band as possible.

  • Prepare the Sample: Dissolve the crude this compound (~1 g) in the minimum amount of a suitable solvent (dichloromethane is often a good choice).

  • Load the Column: Drain the mobile phase from the column until the solvent level is just at the top of the sand layer.

  • Using a pipette, carefully and evenly apply the dissolved sample solution to the top of the sand.

  • Open the stopcock and allow the sample to absorb completely into the silica bed.

  • Gently add a small amount of fresh mobile phase, wash the sides of the column, and allow this to absorb into the silica bed as well. Repeat this wash step twice to ensure all the sample is loaded onto the silica.

  • Carefully fill the top of the column with the mobile phase.

Elution and Fraction Collection
  • Begin Elution: Attach a separatory funnel filled with the mobile phase to the top of the column. Open the stopcock and begin collecting the eluent in numbered test tubes or vials.

  • Maintain Flow Rate: Adjust the stopcock to achieve a steady drip rate. For flash chromatography, gentle air pressure can be applied to the top of the column to accelerate the flow.

  • Collect Fractions: Collect fractions of a consistent volume (e.g., 10-15 mL per tube). It is critical to collect many small fractions rather than a few large ones to ensure pure fractions are not mixed with impure ones.

Monitoring the Separation with TLC
  • Analyze Fractions: As the fractions are collected, systematically analyze them by TLC to determine which ones contain the desired product.[10] Spot every other fraction (or every third fraction) on a single TLC plate alongside a spot of the original crude mixture.

  • Identify Pure Fractions: Develop and visualize the TLC plate. Identify the test tubes that contain only the spot corresponding to the pure this compound.

Post-Purification Workflow

Combining Fractions and Solvent Removal
  • Combine Pure Fractions: Based on the TLC analysis, combine all the fractions containing the pure product into a single, pre-weighed round-bottom flask.

  • Remove Solvent: Remove the mobile phase using a rotary evaporator.[11][12]

    • Setup: Attach the flask to the rotovap, start the rotation, and lower the flask into a warm water bath (typically 40°C).[11]

    • Evaporation: Gradually apply vacuum. The combination of reduced pressure, gentle heat, and increased surface area from rotation allows for efficient and gentle solvent removal.[5][13]

    • Completion: Continue until all solvent has evaporated and a solid or oil remains.

Final Product Characterization

After evaporation, a pure sample of this compound should be obtained. It is imperative to confirm its identity and purity.

  • Determine Yield: Weigh the round-bottom flask containing the pure product and subtract the initial weight of the flask to determine the final yield.

  • Confirm Identity and Purity: Subject the purified sample to analytical techniques such as:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight (243.26 g/mol ).[14]

    • Melting Point Analysis: A sharp melting point indicates high purity.

Workflow Visualization

Purificaton_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_post Post-Purification Crude_Product Crude Product TLC_Opt TLC Optimization (Find Eluent with Rf ≈ 0.35) Crude_Product->TLC_Opt Packing Column Packing (Wet Slurry Method) TLC_Opt->Packing Optimized Eluent Loading Sample Loading Packing->Loading Elution Elution & Fraction Collection Loading->Elution TLC_Analysis TLC Analysis of Fractions Elution->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Identify Pure Fractions Rotovap Solvent Removal (Rotary Evaporator) Combine->Rotovap Pure_Product Pure this compound Rotovap->Pure_Product Characterization Characterization (NMR, MS, MP) Pure_Product->Characterization

Caption: Workflow for the purification of this compound.

References

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography.
  • Wikipedia. (2023). Aqueous normal-phase chromatography. Retrieved from [Link]

  • Holland Scientific. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
  • Khan Academy. (n.d.). Principles of chromatography. Retrieved from [Link]

  • Welch Vacuum. (n.d.). Rotary Evaporator | Common evaporation & concentration methods.
  • Biotage. (2023). What is the Chemistry Behind Normal-Phase Flash Chromatography?. Retrieved from [Link]

  • JoVE. (2015). Rotary Evaporation to Remove Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.6B: Step-by-Step Procedures for Rotary Evaporation. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. Retrieved from [Link]

  • Reddit. (2016). Column Chromatography: Amides. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • MDPI. (2020). Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm. Retrieved from [Link]

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Screening N-(3-acetylphenyl)-2-methyl-3-furamide for antifungal activity.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Comprehensive Framework for the Evaluation of N-(3-acetylphenyl)-2-methyl-3-furamide as a Potential Antifungal Agent

Audience: Researchers, scientists, and drug development professionals in mycology and infectious diseases.

Abstract

The persistent challenge of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents.[1][2][3] Furan-containing chemical structures represent a promising area of exploration, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent antimicrobial effects.[4][5][6] This document provides a detailed application and protocol guide for the systematic screening of this compound, a furan-amide derivative, for potential antifungal activity. We outline a multi-tiered approach beginning with robust in vitro susceptibility testing against a panel of clinically relevant fungal pathogens, followed by preliminary safety assessments and a strategic overview for subsequent in vivo efficacy evaluation. The protocols described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[7][8][9][10][11]

Introduction: The Rationale for Screening this compound

The global burden of fungal disease is significant, with high mortality rates associated with invasive infections, particularly in immunocompromised populations.[3] The existing antifungal armamentarium is limited to a few drug classes, each with specific limitations, including toxicity, drug interactions, and the emergence of resistance.[1][12] The primary mechanisms of action of current antifungals target the fungal cell membrane (e.g., azoles, polyenes), cell wall (e.g., echinocandins), or nucleic acid synthesis.[13][14][15]

The furan scaffold is a five-membered aromatic heterocycle that is a core component in many pharmacologically active compounds.[4][5] Its derivatives are known to possess diverse biological activities, including antibacterial, anti-inflammatory, and notably, antifungal properties.[5][6][16] For instance, certain furan-based compounds have demonstrated efficacy against pathogenic Candida and Aspergillus species.[4] This established biological precedent provides a strong rationale for investigating novel furan derivatives like this compound for antifungal activity.

This guide presents a logical, stepwise workflow for the comprehensive evaluation of this target compound, from initial efficacy screening to preliminary safety profiling, designed to efficiently determine its potential as a viable antifungal lead candidate.

Pre-Screening Preparation

Compound Acquisition and Quality Control

This compound can be procured from specialized chemical suppliers.[17]

  • Purity Assessment: It is critical to verify the purity of the compound before testing. This should be performed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥95% is required for biological screening.

  • Solubility Testing: The solubility of the test compound must be determined in various solvents to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock preparation. The final concentration of DMSO in the testing medium should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth. A solvent toxicity control must be included in all experiments.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL) in an appropriate solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Selection of Fungal Strains and Controls

The selection of fungal strains is critical for determining the spectrum of activity. A panel should include representative yeasts and molds, incorporating both wild-type strains and, if available, strains with known resistance profiles.

Fungal Species ATCC Strain No. Rationale for Inclusion
Candida albicansATCC 90028Most common cause of candidiasis; QC strain for CLSI/EUCAST.
Candida glabrataATCC 90030Intrinsically less susceptible to azoles; common pathogen.
Candida aurisAR-0381 (CDC)Emerging multidrug-resistant pathogen of urgent public health concern.[18]
Cryptococcus neoformansATCC 90112Encapsulated yeast causing life-threatening meningitis.
Aspergillus fumigatusATCC 204305Primary cause of invasive aspergillosis; QC strain.

Positive Control Antifungals:

Antifungal Class Drug Example Mechanism of Action
AzoleFluconazoleInhibits ergosterol synthesis by targeting lanosterol 14α-demethylase.[14]
PolyeneAmphotericin BBinds to ergosterol, forming pores in the cell membrane.[13][14]
EchinocandinCaspofunginInhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis.[1][14]

In Vitro Antifungal Susceptibility Testing

The initial phase of screening focuses on determining the direct inhibitory activity of the compound against fungal growth. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[19]

Workflow for In Vitro Screening

G cluster_prep Preparation cluster_assay Primary Screening: Broth Microdilution cluster_secondary Secondary Assays cluster_analysis Data Analysis & Next Steps Compound Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) Plate Prepare 96-Well Plate (Serial Dilutions) Compound->Plate Inoculum Prepare Fungal Inoculum (CLSI/EUCAST Standards) Inoculum->Plate Incubate Inoculate & Incubate Plate (24-48h at 35°C) Plate->Incubate Read Read MIC Endpoint (Visual or Spectrophotometric) Incubate->Read MFC Determine MFC (Subculture from clear wells) Read->MFC If Fungistatic TimeKill Time-Kill Kinetics Assay Read->TimeKill For Potent Hits Analyze Analyze Data (Compare to Controls) Read->Analyze MIC Value MFC->Analyze TimeKill->Analyze Cytotox In Vitro Cytotoxicity (e.g., Mammalian Cell Lines) Analyze->Cytotox InVivo Plan In Vivo Studies Cytotox->InVivo

Caption: High-level workflow for antifungal screening of a novel compound.

Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M27/M38)

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[11][19][20]

Materials:

  • Sterile, 96-well, flat-bottom microtiter plates

  • This compound stock solution

  • Positive control antifungal stock solutions (Fluconazole, Amphotericin B)

  • Fungal cultures (24-48 hour growth on Potato Dextrose Agar)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline or PBS

  • Spectrophotometer or specialized plate reader

  • Hemocytometer or cell counter

Procedure:

  • Inoculum Preparation (Yeasts):

    • Pick several colonies from a fresh agar plate and suspend in 5 mL of sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Perform a 1:1000 dilution of this suspension in RPMI medium to achieve the final working inoculum of approximately 1-5 x 10³ CFU/mL.

  • Inoculum Preparation (Molds):

    • Cover a mature mold culture with sterile saline containing 0.05% Tween 80.

    • Gently scrape the surface with a sterile loop to release conidia.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the upper conidial suspension with a hemocytometer to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI medium.

  • Plate Preparation:

    • Add 100 µL of RPMI medium to wells 2 through 12 in each row designated for a test compound.

    • Prepare an intermediate dilution of the compound stock. For a starting test concentration of 64 µg/mL, dilute the 1280 µg/mL stock 1:10 in RPMI to get 128 µg/mL.

    • Add 200 µL of this 128 µg/mL compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • This leaves well 11 as the growth control (no drug) and well 12 as the sterility control (no drug, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final working inoculum to wells 1 through 11. This halves the drug concentration in each well, achieving the final test concentrations (e.g., 64, 32, 16... 0.125 µg/mL).

    • Add 100 µL of sterile RPMI to well 12.

    • Seal the plates and incubate at 35°C for 24-48 hours (or longer for slow-growing molds).

  • MIC Endpoint Determination:

    • The MIC is the lowest drug concentration at which there is a significant inhibition of growth compared to the growth control.

    • For Azoles (and the test compound initially): The endpoint is typically ≥50% growth reduction (MIC-2).[19]

    • For Amphotericin B: The endpoint is 100% growth inhibition (complete absence of visible growth).[19]

    • Reading can be done visually or with a spectrophotometer at 530 nm.

Protocol: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills ≥99.9% of the initial fungal inoculum.

Procedure:

  • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., wells at and above the MIC).

  • Spot-plate each aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from the MIC plate that results in no growth (or ≤3 colonies, representing a 99.9% kill) on the subculture plate.

Data Interpretation:

  • If MFC is ≤ 4 times the MIC, the compound is considered fungicidal .

  • If MFC is > 4 times the MIC, the compound is considered fungistatic .

Preliminary Safety and Toxicity Assessment

A promising antifungal candidate must be selectively toxic to the fungal pathogen without harming the host.[21][22] Early in vitro toxicity assessment is a critical step to de-risk a compound and justify progression to in vivo models.

Protocol: In Vitro Mammalian Cell Cytotoxicity Assay

This assay assesses the direct toxic effects of the compound on mammalian cells.

Materials:

  • Human cell lines (e.g., HepG2 - liver carcinoma, HEK293 - embryonic kidney).

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Resazurin-based viability reagent (e.g., alamarBlue™) or MTT reagent.

  • Sterile, 96-well, clear-bottom tissue culture plates.

Procedure:

  • Seed the 96-well plate with mammalian cells at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow attachment.

  • Prepare serial dilutions of this compound in the cell culture medium, mirroring the concentrations used in the MIC assay.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include a "cells + medium" control and a "medium only" blank.

  • Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add the viability reagent according to the manufacturer's instructions and incubate for an additional 2-4 hours.

  • Read the fluorescence or absorbance using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%.

Calculating the Selectivity Index (SI): The SI provides a measure of the compound's specificity for the fungal target over host cells. SI = CC₅₀ / MIC A higher SI value (ideally >10) is desirable, indicating greater selectivity.

Strategic Pathway to In Vivo Evaluation

If this compound demonstrates potent in vitro activity (low MIC) and a favorable selectivity index, the next logical step is to evaluate its efficacy in a living system.[23][24]

In Vivo Efficacy Models

The choice of model depends on the target pathogen and the type of infection.[25][26]

  • Non-Mammalian Screening Model (Galleria mellonella): The wax moth larva is a cost-effective, high-throughput model for initial in vivo screening.[24][27] It allows for rapid assessment of a compound's efficacy in a whole organism and provides an early indication of potential toxicity.

  • Murine Models of Systemic Infection: For promising candidates, rodent models are the standard.[24][25] A common model is disseminated candidiasis in mice, where mice are infected intravenously with C. albicans. Treatment with the test compound can begin pre- or post-infection, and endpoints include survival rate and fungal burden in target organs (e.g., kidneys).

Logical Flow for Advanced Studies

G cluster_invitro In Vitro Success cluster_pkpd Preclinical Development cluster_invivo In Vivo Efficacy cluster_moa Mechanism of Action (MoA) Invitro Potent MIC High Selectivity Index PKPD Pharmacokinetics (PK/PD) (Absorption, Distribution, Metabolism, Excretion) Invitro->PKPD Galleria G. mellonella Model (Survival Assay) Invitro->Galleria MoA MoA Studies (e.g., Ergosterol Quant, Cell Wall Staining) Invitro->MoA Parallel Investigation Tox Acute Toxicology Study (e.g., MTD in rodents) PKPD->Tox Murine Murine Infection Model (e.g., Systemic Candidiasis) Tox->Murine Galleria->Murine If Efficacious

Caption: Strategic progression from in vitro success to in vivo studies.

An acute toxicology study in rodents is essential to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity before proceeding with efficacy models.[21][22] This data is crucial for selecting appropriate and safe dose levels for in vivo efficacy studies.[22]

Conclusion

This document provides a comprehensive, structured approach for the initial antifungal screening of this compound. By adhering to standardized protocols for in vitro susceptibility and cytotoxicity testing, researchers can generate reliable and reproducible data. A positive outcome from these initial screens—characterized by potent and selective activity—would provide a strong foundation for advancing the compound into preclinical in vivo models, moving one step closer to addressing the critical need for new and effective antifungal therapies.

References

  • Mechanisms of action in antifungal drugs. Research Starters - EBSCO. 13

  • In vivo models: evaluating antifungal agents. PubMed. 25

  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. ASM Journals. 23

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health (NIH). 12

  • Understanding Anti-fungal Agents: A Closer Look at Their Mechanisms and Applications. Journal of Antimicrobial Agents. 14

  • Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). 7

  • In vitro antifungal susceptibility testing. PubMed. 28

  • Antifungal Drug Toxicology & Safety Assessment Services. Creative Biolabs. 21

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). 8

  • Antifungals: Mechanism of Action and Drug Resistance. SpringerLink. 1

  • Antifungal Agents. StatPearls - NCBI Bookshelf. 15

  • Antifungal Drug Acute Toxicology Study Service. Creative Biolabs. 22

  • Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Creative Biolabs. 24

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology. 9

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC - National Institutes of Health (NIH). 27

  • Overview of in vivo models for assessing efficacy of antifungal drugs. ResearchGate. 26

  • Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing (EUCAST). 10

  • Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention (CDC). 18

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). 11

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. 29

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. 4

  • (PDF) In vitro antifungal susceptibility testing. ResearchGate. 30

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - National Institutes of Health (NIH). 31

  • EUCAST breakpoints for antifungals. PubMed. 2

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. 20

  • A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central (NIH). 32

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. 19

  • Ecotoxicity and Mutagenicity Assessment of Novel Antifungal Agents VT-1161 and T-2307. MDPI. 33

  • EUCAST breakpoints for antifungals. Drugs of the Future. 34

  • Ecotoxicity and Mutagenicity Assessment of Novel Antifungal Agents VT-1161 and T-2307. MDPI. 35

  • Pharmacological activity of furan derivatives. AME Publishing Company. 5

  • (PDF) EUCAST breakpoints for antifungals. ResearchGate. 36

  • Synthesis and biological activity studies of furan derivatives. ResearchGate. 16

  • Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. 6

  • Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. PMC - National Institutes of Health (NIH). 3

  • This compound. Santa Cruz Biotechnology. 17

Sources

Application Notes & Investigational Protocols for N-(3-acetylphenyl)-2-methyl-3-furamide in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Hypothesis-Driven Approach to a Novel Compound

N-(3-acetylphenyl)-2-methyl-3-furamide is a distinct chemical entity for which, as of the date of this publication, no established agricultural applications have been documented in peer-reviewed literature.[1] However, its core structure, featuring a furan carboxamide moiety, places it within a chemical class of significant interest to agricultural science. Many potent and commercially successful fungicides, known as Succinate Dehydrogenase Inhibitors (SDHIs), are carboxamides that target fungal respiration.[2][3] These compounds function by inhibiting Complex II of the mitochondrial electron transport chain, a mechanism crucial for fungal energy production.[4][5][6]

This document, therefore, is not a review of existing applications but rather a forward-looking investigational guide . It is designed for researchers and scientists in agrochemical discovery and development. We will proceed under the central hypothesis that This compound possesses antifungal properties, likely acting as a novel Succinate Dehydrogenase Inhibitor (SDHI).

The following application notes and protocols are structured to systematically test this hypothesis, moving from broad biological screening to specific mechanistic elucidation and finally to practical efficacy trials in a controlled environment.

Logical Research Workflow

The proposed research path follows a logical, gated progression. Each stage provides the necessary data to justify advancing to the next, more complex and resource-intensive phase. This ensures an efficient allocation of research efforts.

Research_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Efficacy A Application Note 1: Antifungal Bio-Screening B Determine EC50 Values (Potency) A->B C Application Note 2: SDH Enzyme Inhibition Assay B->C Active Hit Identified D Determine IC50 Values (Target Affinity) C->D E Application Note 3: Greenhouse Trials D->E MoA Confirmed F Assess Disease Control (Protectant & Curative) E->F G Field Trials & Development F->G Lead Candidate Potential

Caption: A gated workflow for evaluating a novel agrochemical candidate.

Application Note 1: In Vitro Antifungal Activity Screening

Scientific Rationale

The foundational step in evaluating any potential fungicide is to determine its intrinsic biological activity against a panel of relevant plant pathogenic fungi. A broth microdilution or agar dilution method provides a quantitative measure of potency, expressed as the Effective Concentration 50% (EC₅₀) —the concentration of the compound that inhibits 50% of fungal growth.[7] This in vitro screening is a rapid and cost-effective method to identify whether the compound has sufficient antifungal activity to warrant further investigation. We will use a panel of fungi representing different classes and causing economically important diseases.

Hypothetical Quantitative Data Presentation

The table below illustrates how results from this screening protocol would be presented. EC₅₀ values are compared against a known SDHI fungicide, Boscalid, which serves as a positive control and benchmark.

Compound IDTarget PathogenPathogen ClassDisease CausedHypothetical EC₅₀ (µg/mL)Boscalid (Reference) EC₅₀ (µg/mL)
APMF-01 Botrytis cinereaAscomycotaGray Mold1.850.95
APMF-01 Sclerotinia sclerotiorumAscomycotaWhite Mold0.75 0.64
APMF-01 Alternaria solaniAscomycotaEarly Blight3.201.50
APMF-01 Rhizoctonia solaniBasidiomycotaDamping-off> 502.50
APMF-01 Fusarium graminearumAscomycotaFusarium Head Blight15.622.0

Note: APMF-01 is the designated code for this compound.

Detailed Protocol: Mycelial Growth Inhibition Assay (96-Well Plate)

This protocol is adapted from standard methodologies established by the Clinical and Laboratory Standards Institute (CLSI).[7]

  • Preparation of Compound Stock Solution:

    • Accurately weigh 10 mg of this compound and dissolve it in 1 mL of 100% dimethyl sulfoxide (DMSO) to create a 10 mg/mL (10,000 ppm) stock solution.

    • Causality: DMSO is a standard solvent for non-polar organic compounds and is generally non-toxic to fungi at the final concentrations used in the assay (<1%).

  • Fungal Culture Preparation:

    • Culture each target fungus on Potato Dextrose Agar (PDA) plates at 25°C until the colony is actively growing.

    • Prepare a spore suspension or mycelial fragment suspension. For spore-producing fungi (B. cinerea, A. solani), flood the plate with sterile water containing 0.05% Tween® 80 and gently scrape the surface. Filter through sterile cheesecloth and adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

    • For non-sporulating fungi (S. sclerotiorum), a mycelial slurry can be prepared by homogenizing an agar plug from the edge of an active colony in sterile liquid medium.

  • Assay Plate Preparation (96-well microtiter plate):

    • Add 100 µL of sterile Potato Dextrose Broth (PDB) to all wells.

    • Create a serial dilution series. Add 2 µL of the 10 mg/mL stock solution to the first well of a column and mix thoroughly. Transfer 100 µL from this well to the next well in the column, and repeat to create a 2-fold dilution series across 10 wells. This will typically generate a concentration range from 100 µg/mL down to ~0.19 µg/mL.

    • The final 2 wells in each column serve as controls:

      • Growth Control: Add 2 µL of pure DMSO (no compound).

      • Sterility Control: Add 2 µL of pure DMSO (no compound, no fungus).

  • Inoculation and Incubation:

    • Inoculate all wells (except the sterility control) with 50 µL of the prepared fungal suspension. This brings the final volume to 150 µL.

    • Seal the plates with a breathable membrane or lid and incubate at 25°C for 48-96 hours, or until the growth control well shows dense turbidity.

  • Data Analysis:

    • Assess fungal growth by measuring the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the growth control: % Inhibition = 100 * [1 - (OD_test - OD_sterile) / (OD_growth - OD_sterile)]

    • Plot the % inhibition against the log of the compound concentration and use a non-linear regression (dose-response) analysis to calculate the EC₅₀ value.

Application Note 2: Mechanism of Action Elucidation - SDH Inhibition

Scientific Rationale

Based on the furan carboxamide structure, we hypothesize that APMF-01 targets the succinate dehydrogenase (SDH) enzyme (Mitochondrial Complex II).[8][9] To verify this, a direct enzymatic assay is required. This assay isolates mitochondria from a sensitive target fungus (e.g., Sclerotinia sclerotiorum, based on our hypothetical data) and measures the specific activity of the SDH enzyme in the presence of the inhibitor. The assay quantifies the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[10] A decrease in the rate of color change indicates inhibition of SDH. The result is expressed as IC₅₀ , the concentration of inhibitor required to reduce enzyme activity by 50%.

Proposed Mechanism of Action

The diagram below illustrates the proposed inhibitory action of this compound (APMF-01) on the fungal respiratory chain.

Mechanism_of_Action cluster_TCA Krebs Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation C2 Complex II (SDH) Succinate->C2 e- C1 Complex I Q CoQ C1->Q C2->Q C3 Complex III Q->C3 C4 Complex IV C3->C4 ATP ATP Synthase C4->ATP Energy ATP->Energy Generates ATP (Energy) Inhibitor APMF-01 (N-(3-acetylphenyl)- 2-methyl-3-furamide) Inhibitor->C2 Inhibition

Caption: APMF-01 is hypothesized to block the electron transport chain at Complex II (SDH).

Detailed Protocol: Fungal Mitochondrial SDH Activity Assay

This protocol is a composite based on established methodologies for measuring SDH activity.[10][11][12]

  • Isolation of Mitochondria from S. sclerotiorum :

    • Grow the fungus in 1 L of liquid PDB for 3-4 days at 25°C with shaking.

    • Harvest the mycelia by filtration and wash with cold, sterile water.

    • Homogenize the mycelia in an ice-cold extraction buffer (e.g., 0.4 M sucrose, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.1% BSA, 2 mM DTT) using a bead beater or mortar and pestle.

    • Perform differential centrifugation: first, a low-speed spin (e.g., 1,500 x g for 10 min at 4°C) to pellet cell debris. Then, a high-speed spin of the supernatant (e.g., 12,000 x g for 20 min at 4°C) to pellet the mitochondria.

    • Resuspend the mitochondrial pellet in a suitable assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup (in a 96-well plate):

    • Prepare a serial dilution of APMF-01 in the assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.2, 1 mM KCN). KCN is added to inhibit Complex IV, ensuring electrons are directed to the artificial acceptor.

    • To each well, add:

      • 50 µL Assay Buffer (containing the desired concentration of APMF-01 or DMSO for control).

      • 20 µL mitochondrial suspension (adjusted to a standard protein concentration, e.g., 0.1 mg/mL).

      • 10 µL of 1 mM DCPIP solution.

      • 10 µL of 10 mM Decylubiquinone (an electron carrier).

    • Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of 200 mM succinate to each well.

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes. The rate of reaction (V) is the change in absorbance per minute (ΔOD/min).

  • Data Analysis:

    • Calculate the percentage of SDH inhibition for each APMF-01 concentration relative to the DMSO control.

    • Plot the % inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

    • A positive control inhibitor, such as carboxin or boscalid, should be run in parallel to validate the assay.

Application Note 3: Greenhouse Efficacy Trials

Scientific Rationale

While in vitro data confirms potency and mechanism, it does not guarantee performance on a plant. Greenhouse trials are essential to evaluate the compound's efficacy under more realistic conditions, assessing its ability to be absorbed by, move within, and protect plant tissues from infection.[13][14] This step tests both protectant (preventative) activity (applied before the pathogen) and curative (post-infection) activity. A model system like tomato (Solanum lycopersicum) and gray mold (Botrytis cinerea) is suitable due to its rapid disease cycle and economic relevance.[15]

Hypothetical Disease Severity Data

Results are typically presented as the percentage of disease severity, often calculated from a visual rating scale. The Area Under the Disease Progress Curve (AUDPC) can also be calculated for a more integrated measure of control over time.

Treatment GroupApplication TimingApplication Rate (ppm)Mean Disease Severity (%)% Disease Control
Untreated ControlN/A085.40%
Solvent Control (0.1% Tween)Preventative083.91.8%
APMF-01 Preventative 200 15.2 82.2%
APMF-01Preventative10028.766.4%
APMF-01 Curative 200 45.6 46.6%
Azoxystrobin (Reference)Preventative20012.585.4%
Detailed Protocol: Tomato-Gray Mold Protectant & Curative Assay
  • Plant Propagation:

    • Grow tomato plants (e.g., variety 'Moneymaker') from seed in pots containing a sterile potting mix.

    • Maintain in a greenhouse with controlled conditions (e.g., 22-25°C, 16h light/8h dark cycle). Use plants at the 4-5 true leaf stage for the experiment.

  • Inoculum Preparation:

    • Culture Botrytis cinerea on PDA plates for 10-14 days until conidia are abundant.

    • Prepare a spore suspension of 1 x 10⁶ conidia/mL in a nutrient solution (e.g., 0.5x PDB) to facilitate germination on the leaf surface.

  • Compound Formulation and Application:

    • Prepare spray solutions of APMF-01 at desired concentrations (e.g., 200 ppm, 100 ppm, 50 ppm) in water with a surfactant (e.g., 0.1% Tween® 20) to ensure even leaf coverage.

    • Use a handheld sprayer to apply the formulations to the tomato plants until runoff.

  • Experimental Design and Treatment:

    • Arrange plants in a randomized complete block design with at least 5 replicate plants per treatment group.

    • For Protectant (Preventative) Trial:

      • Spray plants with the compound formulations.

      • Allow the foliage to dry completely (approx. 24 hours).

      • Inoculate the plants by spraying with the B. cinerea spore suspension.

    • For Curative (Post-Infection) Trial:

      • Inoculate the plants with the B. cinerea spore suspension first.

      • Wait 24 hours to allow for infection to establish.

      • Spray the inoculated plants with the compound formulations.

  • Incubation and Disease Development:

    • After inoculation, place all plants in a high-humidity chamber (>95% RH) for 48 hours to promote fungal infection and disease development.

    • Return plants to standard greenhouse conditions.

  • Disease Assessment:

    • After 5-7 days, visually assess the disease severity on the third and fourth true leaves of each plant.

    • Use a rating scale (e.g., 0 = no symptoms; 1 = <10% leaf area necrotic; 2 = 10-25%; 3 = 26-50%; 4 = >50% necrotic/leaf collapse).

    • Calculate the percentage of disease severity and the percentage of disease control relative to the untreated control.

References

  • ANSES. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. Retrieved from [Link]

  • Fungicide Resistance Action Committee. (2022). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. Retrieved from [Link]

  • Ben-Lulu, S., et al. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Environmental International, 180, 108219.

  • American Chemical Society. (n.d.). Discovery of succinate dehydrogenase fungicide via computational substitution optimization. Retrieved from [Link]

  • Torriani, S., et al. (2015). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens.
  • Fungicide Resistance Action Committee. (2024). FRAC Code List© 2024*. Retrieved from [Link]

  • Fungicide Resistance Action Committee. (2016). FRAC LIST OF FUNGICIDE COMMON NAMES - 2016. Retrieved from [Link]

  • Scribd. (n.d.). Frac Code List 2023 - Final. Retrieved from [Link]

  • Fungicide Resistance Action Committee. (n.d.). FRAC CODE LIST 1: Fungicides sorted by FRAC Code. Retrieved from [Link]

  • Fungicide Resistance Action Committee. (n.d.). FRAC CODE LIST 1: Fungicides sorted by FRAC Code (2005). Retrieved from [Link]

  • MDPI. (n.d.). Efficacy of Biorational Products for Managing Diseases of Tomato in Greenhouse Production. Retrieved from [Link]

  • Cuenca-Vicente, O., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 146.

  • MDPI. (n.d.). Efficacy of Commercial Biocontrol Products for the Management of Verticillium and Fusarium Wilt in Greenhouse Tomatoes. Retrieved from [Link]

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]

  • MDPI. (n.d.). Fighting Tomato Fungal Diseases with a Biocontrol Product Based on Amoeba Lysate. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficacy of organic disease control products on common foliar diseases of tomato in field and greenhouse trials. Retrieved from [Link]

  • Mahesha, H.B. (n.d.). 13. Estimation of succinate dehydrogenase activity. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Efficacy of Biorational Products for Managing Diseases of Tomato in Greenhouse Production. Retrieved from [Link]

  • Bioworld Technology. (n.d.). Succinate Dehydrogenase Microplate Assay Kit User Manual. Retrieved from [Link]

  • Paupe, V., & Prudent, J. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3848.

  • ResearchGate. (2021). (PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Retrieved from [Link]

  • ACS Publications. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(46), 13778-13789.

  • FAO AGRIS. (1988). Furan carboxamide fungicides: structure-activity relationships with the succinate dehydrogenase complex.... Retrieved from [Link]

  • 3tentos. (n.d.). Carboxamides: Knowing more about these important fungicides. Retrieved from [Link]

  • Young, D., et al. (2017). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A. Pest Management Science, 73(10), 2095-2104.

  • Chang, X., et al. (2022). Physiological and metabolic analyses provide insight into soybean seed resistance to fusarium fujikuroi causing seed decay. Frontiers in Plant Science, 13, 995111.

  • PubChem. (n.d.). Fenfuram. Retrieved from [Link]

  • Wang, Y., et al. (2023). Drug repurposing strategy II: from approved drugs to agri-fungicide leads. Journal of Nanobiotechnology, 21(1), 32.

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Application Notes & Protocols: Characterization of N-(3-acetylphenyl)-2-methyl-3-furamide as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors remains a cornerstone of modern targeted therapy. This document provides a comprehensive guide for the initial characterization of N-(3-acetylphenyl)-2-methyl-3-furamide, a novel compound featuring a furan scaffold, which is recognized as a privileged structure in medicinal chemistry. We present a structured workflow, from initial biochemical validation to cellular activity assessment, designed to rigorously evaluate its potential as a selective kinase inhibitor. The protocols herein are detailed to ensure reproducibility and include critical insights into experimental design, data interpretation, and troubleshooting, intended for researchers in drug discovery and chemical biology.

Introduction and Rationale

This compound is a synthetic organic compound whose biological activity is largely uncharacterized. Its structure, incorporating a 2-methyl-3-furamide core, bears resemblance to other heterocyclic compounds that have shown activity against various protein kinases. Furan-based derivatives, in particular, have been explored for their inhibitory potential against several kinase families, suggesting this scaffold may serve as a valuable starting point for inhibitor design.[1][2]

This guide outlines a logical, multi-stage process to investigate the hypothesis that this compound (henceforth referred to as Cmpd-X ) acts as a kinase inhibitor. The workflow is designed to first identify potential kinase targets through broad screening, then quantify its potency and selectivity, and finally, validate its mechanism of action in a relevant cellular context.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Preclinical Assessment a Cmpd-X Handling & Solubilization (Sec 2) b Primary Kinase Panel Screen (Protocol 3.1) a->b Prepare for Assay c IC50 Determination for Hits (Protocol 3.2) b->c Identify 'Hit' Kinase(s) d Cell Viability Assay (Protocol 4.1) c->d Select Potent Candidate e Target Engagement & Downstream Signaling (WB) (Protocol 4.2) d->e Confirm Cellular Activity f In Vitro ADME/Tox Profiling (Section 5) e->f Validate Mechanism of Action

Figure 1: High-level experimental workflow for characterizing Cmpd-X.

Compound Handling and Preparation

Rationale: Proper handling and solubilization are critical for obtaining accurate and reproducible data. Small molecule inhibitors often have limited aqueous solubility, and incorrect preparation can lead to precipitation and inaccurate concentration determination.

2.1. Physicochemical Properties (Predicted)

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₄H₁₃NO₃-
Molecular Weight 243.26 g/mol [3]
Appearance White to off-white solidVisual Inspection
Purity (Recommended) >98% (by HPLC/NMR)Standard Practice
Solubility Soluble in DMSO (>20 mg/mL), Ethanol

2.2. Protocol: Preparation of Stock Solutions

  • Primary Stock: Carefully weigh out 5 mg of Cmpd-X and dissolve it in high-purity DMSO to create a 10 mM stock solution. For 5 mg, this requires 2.055 mL of DMSO.

  • Aliquot & Storage: Aliquot the 10 mM stock into smaller volumes (e.g., 20 µL) in amber, low-retention microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store aliquots at -20°C for short-term (1-3 months) or -80°C for long-term storage. Before use, thaw an aliquot completely at room temperature and vortex gently.

In Vitro Biochemical Assays

Objective: To determine if Cmpd-X directly inhibits kinase enzymatic activity and to identify its primary target(s) and potency.

Protocol: Primary Kinase Selectivity Screen

Principle: A broad kinase panel screen is the most efficient method to identify initial hits. This protocol describes a generic approach using an ADP-Glo™ Kinase Assay (Promega), which measures kinase activity by quantifying the amount of ADP produced.[4] The amount of ADP is proportional to kinase activity; thus, a reduction in signal indicates inhibition.

Methodology:

  • Assay Plate Preparation: Dispense 2.5 µL of 4x Kinase/Substrate solution into the wells of a 384-well, low-volume white plate. Use a panel of diverse kinases (e.g., Eurofins, Reaction Biology).

  • Compound Addition: Add 2.5 nL of Cmpd-X from a 10 mM stock using an acoustic liquid handler to achieve a final screening concentration of 1 µM. Include a DMSO vehicle control and a known broad-spectrum inhibitor (e.g., Staurosporine) as a positive control.

  • Reaction Initiation: Add 2.5 µL of 4x ATP solution to each well to start the kinase reaction. The final reaction volume is 5 µL.

  • Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader (e.g., BMG PHERAstar).

  • Data Analysis: Calculate the percent inhibition for Cmpd-X relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells for each kinase. A common threshold for a "hit" is >50% inhibition at 1 µM.

Protocol: IC₅₀ Determination for Hit Kinases

Principle: Once a "hit" kinase is identified (hypothetically, "Target Kinase A" or TKA), a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.

Methodology:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Cmpd-X in DMSO, starting from a 1 mM concentration.

  • Assay Setup: Perform the ADP-Glo™ assay as described in Protocol 3.1. Instead of a single concentration, add the serial dilutions of Cmpd-X to the assay plate in triplicate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

3.3. Hypothetical Data Presentation

Kinase TargetCmpd-X IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Target Kinase A (TKA) 85 15
Kinase B 1,25025
Kinase C >10,00050
Kinase D 8,70018

This table illustrates that Cmpd-X is potent and selective for the hypothetical Target Kinase A.

Cellular Activity and Mechanism of Action

Objective: To determine if Cmpd-X can enter cells, engage its target kinase, and elicit a biological response.

G cluster_pathway Hypothetical TKA Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TKA Target Kinase A (TKA) Receptor->TKA Activates Substrate Substrate TKA->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Cmpd-X Inhibitor->TKA

Figure 2: Hypothetical signaling pathway for Target Kinase A (TKA).

Protocol: Cell Viability Assay (MTT)

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT salt to purple formazan crystals.[5] This assay will determine if Cmpd-X has a cytotoxic or cytostatic effect on cancer cells where TKA is known to be a key survival driver.

Methodology:

  • Cell Seeding: Seed a cancer cell line known to depend on TKA signaling (e.g., "TKA-addicted cell line") into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 9-point serial dilution of Cmpd-X in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells in triplicate. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C until purple precipitate is visible.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to DMSO-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a 4PL curve.

Protocol: Western Blot for Target Engagement

Principle: Western blotting allows for the detection of specific proteins in a cell lysate.[8][9] By using antibodies against the phosphorylated form of a kinase's direct substrate (p-Substrate), we can directly measure whether Cmpd-X inhibits the activity of TKA inside the cell.[10] A decrease in the p-Substrate signal upon treatment indicates successful target engagement.

Methodology:

  • Cell Culture and Treatment: Plate the TKA-addicted cell line in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.[11]

  • Inhibitor Treatment: Treat cells with Cmpd-X at various concentrations (e.g., 0.1x, 1x, and 10x the biochemical IC₅₀) for 2 hours. Include a DMSO control.

  • Stimulation: Stimulate the cells with the appropriate growth factor to activate the TKA pathway for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 20 µg of protein) and add 4x Laemmli sample buffer. Boil at 95°C for 5 minutes.[11]

  • SDS-PAGE and Transfer: Separate the protein lysates on a 10% SDS-PAGE gel and transfer the proteins to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane overnight at 4°C with primary antibodies against p-Substrate (TKA target), total Substrate, and a loading control (e.g., GAPDH or β-Actin).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-Substrate signal to the total Substrate signal to account for any changes in protein expression.

Preliminary ADME/Tox Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial in drug discovery to identify potential liabilities that could cause failure in later stages.[12][13] While comprehensive in vivo studies are beyond the scope of initial characterization, several in vitro assays provide valuable predictive data.[14]

Recommended Next Steps:

  • Metabolic Stability: Assess the stability of Cmpd-X in liver microsomes to predict its metabolic clearance rate.

  • CYP450 Inhibition: Evaluate the potential of Cmpd-X to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.

  • hERG Channel Assay: Screen for inhibition of the hERG potassium channel to assess the risk of cardiac toxicity.

  • Plasma Protein Binding: Determine the extent to which Cmpd-X binds to plasma proteins, as this affects the free fraction of the drug available to act on its target.

Data Interpretation and Troubleshooting

  • Biochemical vs. Cellular Potency: It is common for the cellular potency (GI₅₀) to be higher than the biochemical potency (IC₅₀). This discrepancy can be due to factors like cell membrane permeability, compound efflux by transporters, or intracellular ATP concentration, which is much higher than that used in most biochemical assays.

  • Off-Target Effects: If the compound shows high cellular toxicity but weak on-target inhibition in the Western blot, it may be acting through an off-target mechanism.[15][16] Kinase inhibitors are known to have off-target effects that can contribute to both efficacy and toxicity.[17][18] Further profiling against broader panels or chemoproteomics approaches may be necessary.

  • Western Blot Issues: If no change in phosphorylation is observed, confirm that the pathway was successfully activated in the positive control lane. Also, verify antibody specificity and optimize treatment time and concentration.

References

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Nature Reviews Drug Discovery. [Link]

  • Steuer, H. R., et al. (2019). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Moon, S. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]

  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. [Link]

  • Syngene. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • Johnson, J. L., et al. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Sugiyama, H., et al. (2007). Synthesis and structure activity relationship studies of benzothieno[3,2-b]furan derivatives as a novel class of IKKbeta inhibitors. Chemical & Pharmaceutical Bulletin. [Link]

  • O'Donnell, A. F., et al. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. Methods in Enzymology. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • El-Gamal, M. I., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Sugiyama, H., et al. (2007). Synthesis and Structure Activity Relationship Studies of Benzothieno[3,2-b]furan Derivatives as a Novel Class of IKKβ Inhibitors. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. [Link]

  • Reaction Biology. (n.d.). ADME-Tox. [Link]

  • National Institutes of Health. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • ResearchGate. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]

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Troubleshooting & Optimization

Overcoming solubility issues with N-(3-acetylphenyl)-2-methyl-3-furamide in aqueous solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-acetylphenyl)-2-methyl-3-furamide

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the necessary tools to overcome common experimental hurdles and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low solubility in aqueous solutions?

A1: The molecular structure of this compound contains several features that contribute to its predicted low aqueous solubility. It possesses multiple non-polar aromatic rings (the acetylphenyl and furan groups) which are hydrophobic. While the amide group can participate in hydrogen bonding, its contribution to solubility is often offset by the larger hydrophobic regions of the molecule[1][2][3]. Compounds with similar structures, such as other furamide derivatives, are often known to be very slightly soluble in water[4].

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing initial stock solutions[5][6]. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility[5]. We recommend preparing a stock solution at a concentration of 10-20 mM in anhydrous DMSO. Store stock solutions at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles which can lead to compound precipitation over time[7][8].

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What is happening?

A3: This is a very common phenomenon known as "solvent shock" or "precipitation upon dilution"[7][9][10]. When a small volume of a highly concentrated compound in an organic solvent (like DMSO) is rapidly introduced into an aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the new, highly aqueous environment, causing it to crash out of solution[7]. Even if the final target concentration is theoretically achievable, the kinetics of this rapid dilution process can favor precipitation. The troubleshooting guide below provides detailed protocols to mitigate this issue.

Q4: What are the primary strategies I can use to increase the aqueous solubility of this compound for my experiments?

A4: Several well-established techniques can be employed. The most common and accessible methods for a research setting are:

  • Using Co-solvents: Adding a water-miscible organic solvent to your aqueous buffer to increase the overall solvating power for the compound[11][12][13].

  • Complexation with Cyclodextrins: Using cyclic oligosaccharides that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solution[14][15][16].

  • pH Adjustment: Modifying the buffer pH can increase the solubility of ionizable compounds. However, based on its structure, this compound is not expected to have readily ionizable groups in the physiological pH range[2].

  • Employing Surfactants: Using detergents to form micelles that can solubilize the hydrophobic compound within their cores[17][18].

The choice of method depends on the required concentration, the experimental system (e.g., cell-based vs. enzymatic assays), and potential downstream effects of the solubilizing agents.

Troubleshooting Guide & Experimental Protocols

This section addresses specific problems encountered during the preparation of aqueous working solutions of this compound.

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

This is the most frequent challenge, occurring when the compound "crashes out" of solution upon addition to an aqueous buffer.

  • Primary Cause: Solvent shock and exceeding the kinetic solubility limit. The buffer cannot accommodate the rapid introduction of the hydrophobic compound from the DMSO stock[7][9].

Below is a workflow to systematically address this issue.

G cluster_0 Troubleshooting Workflow for Precipitation A Start: Precipitation Observed B Step 1: Minimize Final DMSO % Is final DMSO > 1%? A->B C Yes B->C D No B->D E Action: Make a more concentrated DMSO stock (e.g., 50-100 mM) to reduce the required volume. C->E F Step 2: Introduce a Co-solvent See Protocol 2 D->F E->F G Precipitation Solved? F->G H Yes G->H I No G->I J Proceed to Experiment H->J K Step 3: Use Cyclodextrins See Protocol 3 I->K L Precipitation Solved? K->L M Yes L->M N No L->N M->J O Consider Advanced Methods (e.g., Surfactants, Formulation) N->O G cluster_0 Cyclodextrin Inclusion Complex Mechanism cluster_1 Hydrophobic Interior cluster_2 Hydrophilic Exterior A Hydrophobic Drug (this compound) D Water-Soluble Inclusion Complex A->D Enters Cavity B Cyclodextrin (e.g., HP-β-CD) B->D Forms Complex n1 n2 C Aqueous Solution (Water)

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Methodology:

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v). This solution should be clear.

  • In a separate tube, add the required volume of your this compound DMSO stock.

  • Add the HP-β-CD solution to the DMSO stock and vortex vigorously for 5-10 minutes to facilitate the formation of the inclusion complex.

  • This new, solubilized stock can then be diluted further into your final experimental buffer.

  • Validation Step: It is critical to run a vehicle control containing the same final concentration of HP-β-CD, as cyclodextrins can sometimes have effects in biological assays.

Table 2: Comparative Overview of Solubilization Strategies

StrategyMechanismProsCons
Co-solvency Reduces solvent polarity [19]Simple, inexpensive, widely available solvents.Potential for biological interference; may not achieve very high concentrations.
Cyclodextrins Forms host-guest inclusion complexes [16]High solubilization capacity, low cellular toxicity.More expensive; can have its own biological effects; may reduce free drug concentration.[9]
pH Adjustment Ionizes acidic/basic functional groups [20]Very effective for ionizable compounds.Not applicable to neutral compounds like this compound.
Surfactants Forms micelles to encapsulate drug [17]Can achieve very high solubility.High potential for cell membrane disruption and protein denaturation.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • ResearchGate. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved from [Link]

  • Shodh Ganga. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • Ovid. (n.d.). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve hydrophobic drug........ Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

  • Phenomenex. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Jay C. McLaughlin. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

  • PubMed. (2014). Compound precipitation in high-concentration DMSO solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • ResearchGate. (n.d.). pH of (1! 6) 0.10 M solutions of amides and (7) water as a function of.... Retrieved from [Link]

  • Scribd. (n.d.). Diloxanide Furoate Profile PDF. Retrieved from [Link]

  • Quora. (2021). Why is amide more soluble in water than the amine with the same number of alkyl group atoms?. Retrieved from [Link]

Sources

Degradation pathways and stability issues of N-(3-acetylphenyl)-2-methyl-3-furamide.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-acetylphenyl)-2-methyl-3-furamide

Welcome to the dedicated technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the potential degradation pathways and stability challenges associated with this molecule. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs): Understanding the Molecule's Stability Profile

This section addresses fundamental questions about the inherent stability of this compound based on its chemical structure.

Q1: What are the primary structural liabilities of this compound that could lead to degradation?

A1: The molecule possesses three key functional groups that are susceptible to degradation under common laboratory and storage conditions:

  • Amide Linkage: The bond between the phenyl ring and the furan ring is an amide. Amide bonds are susceptible to hydrolysis, a reaction where water cleaves the bond, especially under acidic or basic conditions.[1][2] This would break the molecule into 3-aminoacetophenone and 2-methyl-3-furoic acid.

  • Furan Ring: Furan rings are known to be sensitive to oxidation.[3][4] Oxidative cleavage can lead to the formation of 1,4-dicarbonyl compounds and, upon complete degradation, carboxylic acids.[3][4] This is a significant pathway to consider, especially in the presence of oxidizing agents or even atmospheric oxygen over long periods.

  • Aromatic Ketone: The acetyl group on the phenyl ring is an aromatic ketone. While generally stable, aromatic ketones can be susceptible to photochemical reactions, such as photoreduction, particularly when exposed to UV light in the presence of a hydrogen donor.[5][6]

Q2: What are the most likely degradation pathways for this compound?

A2: Based on the structural liabilities, the three most probable degradation pathways are:

  • Hydrolysis (Acidic/Basic): Cleavage of the amide bond is a primary concern. This reaction is catalyzed by both acids and bases and will result in the formation of a carboxylic acid and an amine.[7][8]

  • Oxidation: The electron-rich furan ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[9][10] This can lead to complex ring-opened products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This could involve the aromatic ketone or potentially the furan ring, leading to radical-based reactions.[11]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Cool to cold temperatures (2-8°C or -20°C for long-term storage) are recommended to slow down all potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the furan ring.

  • Light: Protect from light by using amber vials or storing in the dark to prevent photodegradation.

  • Moisture: Store in a desiccated environment to minimize the risk of hydrolysis.

Q4: Are there any specific excipients that might be incompatible with this molecule in a formulation?

A4: Yes, careful selection of excipients is critical.[12] Potential incompatibilities include:

  • Excipients with High Water Content: Excipients like starches or those with high water activity can provide the necessary water for amide hydrolysis.

  • Oxidizing Excipients or Impurities: Some excipients may contain peroxide impurities (e.g., in povidone or polyethylene glycols) that can initiate oxidative degradation of the furan ring.

  • Acidic or Basic Excipients: Excipients with acidic or basic functional groups (e.g., stearic acid, magnesium stearate with alkaline properties) could catalyze amide hydrolysis.

  • Transition Metal Impurities: Metal ions (e.g., iron, copper) present as impurities in excipients can catalyze oxidative degradation.

A thorough drug-excipient compatibility study is essential during formulation development.[13][14]

Troubleshooting Guide: From Observation to Solution

This section provides actionable steps to address common stability-related issues encountered during experiments.

Issue 1: I'm seeing new, unexpected peaks in my HPLC chromatogram after sample preparation or short-term storage.

  • Probable Cause: This is a classic sign of degradation. The new peaks are likely degradation products. The primary suspects are hydrolytic or oxidative degradants.

  • Troubleshooting Workflow:

    • Characterize the Peak: Note the retention time and UV spectrum of the new peak. Is it more or less polar than the parent compound? Hydrolysis products (a carboxylic acid and an amine) often have different polarities.

    • Check Your Mobile Phase and Diluent: Is your mobile phase or sample diluent acidic or basic? If so, it could be causing on-instrument or in-vial degradation. Try neutralizing your diluent with a buffer.

    • Perform a Preliminary Stress Test:

      • Acid/Base: Spike a sample with a small amount of dilute HCl and another with dilute NaOH. Let them sit for a few hours at room temperature. If one of the new peaks in your original sample matches the major degradant peak in the acid or base-stressed sample, you've likely identified hydrolysis.

      • Oxidation: Treat a sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). If this generates a peak matching your unknown, oxidation is the likely cause.

    • Confirm with LC-MS: The most definitive way to identify the unknown peak is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the degradant and compare it to the predicted masses of hydrolysis or oxidation products.[15]

Issue 2: My compound is showing a progressive loss of potency or activity in my biological assay.

  • Probable Cause: The active pharmaceutical ingredient (API) is degrading over time, reducing the concentration of the intact molecule.

  • Troubleshooting Workflow:

    • Initiate a Stability Study: Design a systematic stability study where you store the compound under controlled conditions (e.g., protected from light, at 4°C, 25°C/60% RH, and 40°C/75% RH).[16]

    • Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) is "stability-indicating." This means the method can separate the intact API from all potential degradation products, ensuring you are accurately quantifying the remaining API.[17]

    • Quantify Degradants: At each time point in your stability study, analyze the samples using your stability-indicating method. Quantify the parent compound and any major degradants. The loss of the parent should correlate with the appearance of the degradants.

    • Review Storage of Assay Solutions: How are stock solutions and dilutions for the assay being prepared and stored? Degradation can occur rapidly in solution. Consider preparing solutions fresh for each experiment or conducting a short-term solution stability study.

Issue 3: The color of my solid compound has changed from white to yellow/brown upon storage.

  • Probable Cause: Color change is often an indicator of oxidative degradation or the formation of highly conjugated impurities. The furan ring is a likely culprit.

  • Troubleshooting Workflow:

    • Analyze the Discolored Sample: Use HPLC to see if new impurity peaks are present compared to a fresh or properly stored reference sample.

    • Perform Oxidative Stress Testing: Expose a clean sample to oxidative stress (e.g., H₂O₂ or AIBN initiator) and see if a similar color change is induced. This can help confirm the role of oxidation.

    • Evaluate Packaging: Was the compound stored exposed to air? If so, future batches should be blanketed with an inert gas like nitrogen or argon before sealing the container.

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This study is designed to deliberately degrade the sample to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[18][19]

Objective: To generate the likely degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, use a separate vial of the stock solution. Include a control vial kept at 2-8°C in the dark.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to get a final acid concentration of 0.1 M. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to get a final base concentration of 0.1 M. Incubate at 60°C for 8-24 hours.

    • Oxidation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to the stock solution to get a final concentration of 3%. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 72 hours. Also, test the solid API under the same conditions.

    • Photolytic Degradation: Expose a vial of the stock solution (in a photostable container like quartz) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Run a dark control in parallel.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples, including the control, by a suitable HPLC-UV method. An LC-MS method is highly recommended for peak identification.[20]

Data Interpretation:

Summarize the results in a table to compare the extent of degradation and the number of degradation products formed under each condition. Aim for 5-20% degradation, as this is ideal for method validation.[19]

Stress ConditionIncubation Time/Temp% Degradation of ParentNo. of Degradant Peaks >0.1%
0.1 M HCl48h @ 60°C~15%2
0.1 M NaOH24h @ 60°C~20%2
3% H₂O₂24h @ RT~10%3+
Thermal (Solution)72h @ 80°C~5%1
PhotolyticICH Q1B~8%2

Table 1: Example data summary from a forced degradation study. Actual results may vary.

Visualized Pathways and Workflows

Diagram 1: Potential Degradation Pathways

DegradationPathways Parent N-(3-acetylphenyl)- 2-methyl-3-furamide Hydrolysis_Products 3-Aminoacetophenone + 2-Methyl-3-furoic Acid Parent->Hydrolysis_Products  Acid/Base Hydrolysis (Amide Cleavage) Oxidation_Products Ring-Opened Products (e.g., 1,4-dicarbonyls) Parent->Oxidation_Products  Oxidation (H₂O₂) (Furan Ring Cleavage) Photo_Products Photoreduction/Radical Products Parent->Photo_Products  Photodegradation (UV Light) (Ketone/Furan reactions)

Caption: Key degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Investigation

TroubleshootingWorkflow Observation Observation: Unexpected Peak / Potency Loss / Color Change Hypothesis Formulate Hypothesis: Hydrolysis, Oxidation, or Photolysis? Observation->Hypothesis Forced_Deg Perform Forced Degradation Study (Acid, Base, H₂O₂, Light, Heat) Hypothesis->Forced_Deg Method_Dev Develop Stability-Indicating HPLC Method Hypothesis->Method_Dev Analysis Analyze Stressed Samples & Compare to Observation Forced_Deg->Analysis Method_Dev->Analysis LCMS LC-MS Analysis for Mass Identification Analysis->LCMS If peaks match Elucidation Structure Elucidation & Pathway Confirmation LCMS->Elucidation

Caption: Workflow for investigating and identifying degradation products.

References

  • Oxidative Cleavage of Furans. Organic Reactions.

  • Oxidative Cleavage of Furans - Semantic Scholar. (2015). Semantic Scholar.

  • Hydrolysis of Amides Definition. Fiveable.

  • G., G. et al. (1996). Hydrolytic Degradation of Poly(ester amides) Derived from Carbohydrates. Macromolecules.

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen.

  • Types of Amide Hydrolysis. BYJU'S.

  • Reactions of Amides. Save My Exams.

  • Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. (2020). The Journal of Physical Chemistry A.

  • Wierckx, N. et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology.

  • Oxidation of furans (Review). ResearchGate.

  • Analytical Techniques In Stability Testing. Separation Science.

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

  • Unstable Small Molecule Therapeutic Analysis. KCAS Bio.

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.

  • Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones : the phenyl radical. Journal of the Chemical Society (Resumed).

  • Davidson, R. S., & Lambeth, P. F. (1969). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic.

  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020). The Journal of Physical Chemistry A.

  • Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. (2009). Atmospheric Chemistry and Physics.

  • Photochemical reactions of aromatic aldehydes and ketones. CORE.

  • Technical Support Center: Furan Ring Stability and Degradation. Benchchem.

  • Forced Degradation Studies. (2016). MedCrave online.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

  • A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. ResearchGate.

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace.

  • API Excipient Compatibility Study. Veeprho.

  • Drug-Excipient compatibility studies: First step for dosage form development. (2015). The Pharma Innovation.

  • Regulatory Guidelines for API-Excipient Compatibility Studies. (2023). Labinsights.

  • The Importance of Drug Excipient Compatibility Studies. (2024). YouTube.

  • Characteristics and metabolic pathway of acetamiprid biodegradation by Fusarium sp. strain CS-3 isolated from soil. (2018). PubMed.

Sources

Technical Support Center: Crystallization of N-(3-acetylphenyl)-2-methyl-3-furamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request with a comprehensive technical support center for troubleshooting the crystallization of N-(3-acetylphenyl)-2-methyl-3-furamide.

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical guide for the crystallization of this compound. As scientists, we understand that achieving a robust, scalable, and reproducible crystallization process is a critical-to-quality attribute in drug development and chemical manufacturing. This molecule, with its combination of an aromatic ketone and a furan-amide moiety, presents a unique set of challenges and opportunities.

This guide is structured not as a rigid protocol, but as a dynamic troubleshooting resource in a question-and-answer format. It is designed to empower you, the researcher, to diagnose issues based on sound mechanistic principles and to develop logical, effective solutions. We will move from foundational questions to complex, specific troubleshooting scenarios, grounding our advice in established physicochemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the material properties and initial steps for crystallization.

Question: What are the key physicochemical properties of this compound that influence its crystallization?

Answer: Understanding the molecule's structure is the first step in designing a successful crystallization. Based on its structure (PubChem CID: 589868), we can infer several key properties that directly impact solvent selection and crystallization behavior:

  • Hydrogen Bonding: The secondary amide (-NH-C=O) group is a potent hydrogen bond donor and acceptor. This promotes self-assembly and is a primary driver for crystallization.

  • Polarity: The molecule possesses both polar (amide, ketone) and non-polar (phenyl, methyl-furan) regions, giving it a moderate and somewhat amphiphilic character. This suggests it will be soluble in a range of polar aprotic and some polar protic solvents.

  • Aromaticity & π-π Stacking: The presence of two aromatic rings (phenyl and furan) allows for potential π-π stacking interactions, which can aid in crystal lattice formation.

  • Molecular Rigidity: The amide bond restricts rotation, and the overall structure is relatively planar, which generally favors crystallization compared to highly flexible molecules.

A summary of predicted properties is presented below:

PropertyPredicted Value/CharacteristicImplication for Crystallization
Molecular Weight 229.25 g/mol Standard for small molecules.
XLogP3 2.4Indicates moderate lipophilicity; likely soluble in solvents like acetone, ethyl acetate, and alcohols, with lower solubility in water and alkanes.
Hydrogen Bond Donors 1 (from the amide N-H)Drives crystal packing through specific, directional interactions.
Hydrogen Bond Acceptors 3 (two C=O oxygens, one furan oxygen)Offers multiple sites for solvent interaction or crystal packing.

Question: Where should I start with solvent selection for an initial screening?

Answer: A systematic solvent screening is the most effective approach. The goal is to find a solvent (or solvent system) in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.

A good starting point is to test solubility in a range of solvents with varying polarities and hydrogen bonding capabilities. Based on the molecule's structure, the following solvents are recommended for initial screening:

SolventClassBoiling Point (°C)Rationale
Methanol / Ethanol Polar Protic65 / 78Can form hydrogen bonds; often good for dissolving amides.
Isopropanol (IPA) Polar Protic82Slower evaporation rate than ethanol, can promote larger crystal growth.
Acetone Polar Aprotic56Good general solvent for moderately polar compounds.
Ethyl Acetate (EtOAc) Polar Aprotic77Often an excellent choice for crystallizing compounds of moderate polarity.
Acetonitrile (ACN) Polar Aprotic82Can be effective where other solvents fail; has a strong dipole moment.
Toluene Non-polar111Good for dissolving aromatic compounds; can be used as a primary solvent or as an anti-solvent.
Heptane / Hexane Non-polar98 / 69Expected to be poor solvents; ideal for use as anti-solvents.

Part 2: Troubleshooting Crystallization Failures

This section provides direct answers to common experimental problems.

Question: My compound has "oiled out" of solution instead of forming crystals. What is happening and what should I do?

Answer: "Oiling out," or liquid-liquid phase separation, is a common problem that occurs when the solution becomes supersaturated too quickly or at a temperature above the melting point of the solid form in that specific solvent environment. The compound separates as a supercooled liquid phase instead of an ordered solid lattice.

Causality: The kinetic barrier to forming an ordered crystal nucleus is higher than the barrier to simply separating into a disordered, compound-rich liquid phase.

Here is a systematic approach to solve this issue:

Troubleshooting Workflow: From Oiling Out to Crystallization 1. Reduce the Cooling Rate:

  • Action: Instead of placing your flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. If that fails, use a controlled cooling bath (e.g., a large water bath) to slow the process over several hours.

  • Causality: Slower cooling reduces the rate at which supersaturation is generated.[1][2] This gives the molecules more time to orient themselves correctly and form a stable crystal nucleus, outcompeting the kinetically faster but thermodynamically less stable oiling process.

2. Decrease Solute Concentration:

  • Action: Re-heat the solution until it is clear again. Add a small amount (5-10% by volume) of additional hot solvent to create a slightly more dilute solution.[3] Then, attempt to cool slowly again.

  • Causality: Starting with a lower concentration means the solution must cool to a lower temperature before reaching the high level of supersaturation that triggers oiling out. This provides a larger window for controlled crystallization to occur.

3. Change the Solvent System:

  • Action: If the above steps fail, the solvent may be the issue. Try a solvent where the compound is slightly less soluble at high temperatures. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone) and then slowly add a "poor" or "anti-solvent" (e.g., heptane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop of the good solvent to clarify and then cool slowly.

  • Causality: A less-ideal solvent can sometimes change the thermodynamics of the system to favor crystallization. An anti-solvent system allows for fine control over the point of saturation, enabling a very slow approach to the crystallization point.[4]

4. Use Seeding:

  • Action: If you have any solid material, even if it's impure, save a tiny crystal. Once the solution has cooled slightly (but before oiling out occurs), add this "seed crystal".[1][2]

  • Causality: The seed crystal bypasses the difficult primary nucleation step by providing a pre-formed template for molecules in solution to deposit onto, promoting controlled crystal growth over oiling.[2]

Question: I am not getting any crystals at all, even after cooling the solution for a long time. What should I do?

Answer: This indicates that your solution is not sufficiently supersaturated, or that the kinetic barrier to nucleation is very high. The solution might be too dilute, or it may simply need a physical prompt to begin crystallization.

Here is a decision-making workflow to address this problem:

G start Is the cooled solution clear? clear Solution is Clear (Undersaturated or Metastable) start->clear Yes cloudy Solution is Cloudy (Possible Impurity) start->cloudy No scratch 1. Scratch inner surface of flask with a glass rod. clear->scratch seed 2. Add a seed crystal (if available). scratch->seed evap 3. Reduce solvent volume (boil off 10-20% and re-cool). seed->evap antisolvent 4. Add an anti-solvent (e.g., heptane) dropwise. evap->antisolvent reheat Re-heat solution until clear. cloudy->reheat filter Perform hot filtration to remove insoluble impurities. reheat->filter recool Re-cool the filtrate slowly. filter->recool

Sources

Technical Support Center: Purification of N-(3-acetylphenyl)-2-methyl-3-furamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-(3-acetylphenyl)-2-methyl-3-furamide. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this molecule. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide: From Crude Reaction to Pure Compound

This section addresses specific, common issues encountered during the purification of this compound, which is typically synthesized via the amide coupling of 2-methyl-3-furoic acid and 3-aminoacetophenone.

Q1: My final product is a persistent oil or sticky solid, not the expected crystalline material. What's happening and how do I fix it?

Answer:

This is a common issue often caused by the presence of residual solvents or low-melting impurities.

Potential Causes & Solutions:

  • Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) or purification can become trapped in the product matrix.

    • Solution: After your final purification step, dissolve the product in a minimal amount of a low-boiling point solvent like dichloromethane (DCM) or ethyl acetate. Concentrate it again under high vacuum for an extended period, possibly with gentle heating (30-40°C), to azeotropically remove the trapped high-boiling solvent.

  • Coupling Reagent Byproducts: If you are using carbodiimide coupling agents like DCC or EDC, their corresponding urea byproducts can be difficult to remove and may result in an impure, oily product.[1][2]

    • DCC Byproduct (DCU): Dicyclohexylurea (DCU) is notoriously insoluble in many common solvents but can sometimes be tricky to filter completely. Try triturating your crude product with acetonitrile; DCU has very low solubility in it, while your desired product should be more soluble.[3]

    • EDC Byproduct: The urea byproduct of EDC is water-soluble.[1] Ensure your aqueous workup is thorough. Perform multiple extractions and washes with dilute acid (e.g., 1M HCl), followed by a base (e.g., 1M NaHCO₃), and finally brine to remove any remaining water-soluble impurities.

  • Excess Starting Material: Unreacted 3-aminoacetophenone or 2-methyl-3-furoic acid can act as impurities that lower the melting point of your final product.

    • Solution: An optimized purification strategy involving both column chromatography and recrystallization is the most effective approach. See the detailed protocols below.

Q2: After purification, my NMR spectrum still shows signals for starting materials. How can I improve their removal?

Answer:

The presence of starting materials indicates an incomplete reaction or an inadequate purification procedure. Both starting materials have distinct polarities that can be exploited for their removal.

  • 2-methyl-3-furoic acid (Acidic): This impurity can be efficiently removed with a basic aqueous wash. During your workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase.

  • 3-aminoacetophenone (Basic): This amine can be removed with an acidic aqueous wash. Wash the organic layer with a dilute hydrochloric acid (HCl) solution (e.g., 1M). The amine will be protonated to its ammonium salt, partitioning it into the aqueous layer.

If these workup steps are insufficient, column chromatography is necessary. The differing polarities of the components allow for good separation.

Typical Elution Order in Normal Phase (Silica Gel) Chromatography:

  • 3-aminoacetophenone (most polar, may streak without a modifier)

  • This compound (Product)

  • 2-methyl-3-furoic acid (can also streak, but often removed in workup)

A gradient elution from low polarity (e.g., 10% Ethyl Acetate in Hexane) to higher polarity (e.g., 40-50% Ethyl Acetate in Hexane) will effectively separate these components.[4]

Q3: I'm observing significant product loss and the appearance of new, unidentified impurities during purification. What could be the cause?

Answer:

This issue often points to the chemical instability of the furan ring, which can be sensitive to certain conditions.[5][6][7]

Potential Causes & Solutions:

  • Acid-Mediated Degradation: The furan moiety can undergo ring-opening or polymerization under strongly acidic conditions, especially with prolonged exposure or heat.[8][9]

    • Solution: When performing an acidic wash, use a dilute acid (e.g., 1M HCl) and do not let the layers sit for an extended period. Ensure the process is performed at room temperature. Avoid using strong acids for pH adjustment unless absolutely necessary.

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds during long column chromatography runs.

    • Solution 1 (Neutralization): You can use silica gel that has been pre-treated with a base. Prepare a slurry of silica gel in your starting mobile phase containing a small amount of triethylamine (~0.5-1%). This will neutralize the acidic sites on the silica surface.

    • Solution 2 (Alternative Stationary Phase): For highly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica (like C18 for reverse-phase chromatography).

The workflow below outlines the decision-making process for purification.

Diagram: Purification Workflow

G crude Crude Product (Post-Reaction) workup Aqueous Workup (Acid/Base Wash) crude->workup check_solid Is the product a solid? workup->check_solid recryst Recrystallization check_solid->recryst Yes column Column Chromatography check_solid->column No (Oil) check_purity1 Check Purity (TLC/NMR) recryst->check_purity1 pure_product Pure Product check_purity1->pure_product >95% Pure check_purity1->column Impure check_purity2 Check Purity (TLC/NMR) column->check_purity2 check_purity2->recryst Needs further polishing check_purity2->pure_product >95% Pure

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)
Q1: What is the best method to assess the purity of the final product?

Answer:

A combination of techniques is recommended for a comprehensive purity assessment.

  • ¹H NMR Spectroscopy: This is the primary method for confirming the structure and assessing purity. Integrate the signals corresponding to your product against those of known impurities or a certified internal standard for quantitative analysis (qNMR).[10][11][12] The absence of signals from starting materials and coupling byproducts is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for detecting non-proton-containing impurities and quantifying purity with high precision.[13] A standard method would involve a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify impurities.

Q2: What are the recommended storage conditions for this compound?

Answer:

Furan-containing compounds should be stored with care to prevent degradation.[14][15][16][17]

  • Temperature: Store in a cool environment, preferably refrigerated (2-8°C).

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Container: Ensure the container is tightly sealed to prevent moisture ingress.

Q3: Can I use any amide coupling reagent for the synthesis?

Answer:

While many coupling reagents can form the amide bond, the choice impacts the purification strategy.[18]

  • EDC/HOBt: This is a good choice as the byproducts are water-soluble and can be removed during the aqueous workup.[1]

  • HATU/DIPEA: Highly efficient but also more expensive. The byproducts are generally removable with standard workup and chromatography.

  • DCC: Effective and inexpensive, but the DCU byproduct can complicate purification due to its low solubility in many organic solvents.[19] It is often avoided in modern drug development unless a robust method for its removal is established.

Diagram: Common Impurity Sources

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions 2-methyl-3-furoic acid 2-methyl-3-furoic acid Crude Product Crude Product 2-methyl-3-furoic acid->Crude Product Unreacted 3-aminoacetophenone 3-aminoacetophenone 3-aminoacetophenone->Crude Product Unreacted Coupling Reagent (e.g., EDC) Coupling Reagent (e.g., EDC) Coupling Reagent (e.g., EDC)->Crude Product Byproduct (Urea) Acid/Base exposure Acid/Base exposure Acid/Base exposure->Crude Product Degradation Products

Caption: Potential sources of impurities in the synthesis of the target compound.

Experimental Protocols & Data
Data Table: Solubility Characteristics (Predicted)

This table provides predicted solubility characteristics to guide solvent selection for purification. These are estimates based on chemical principles and should be confirmed experimentally.

CompoundWaterHexaneDichloromethane (DCM)Ethyl Acetate (EtOAc)Ethanol (EtOH)Acetonitrile (MeCN)
Product InsolubleSparingly SolubleSolubleSolubleSolubleSoluble
3-aminoacetophenoneSparingly SolubleSparingly SolubleSolubleSolubleSolubleSoluble
2-methyl-3-furoic acidSparingly SolubleInsolubleModerately SolubleSolubleSolubleSoluble
Dicyclohexylurea (DCU)InsolubleInsolubleSparingly SolubleSparingly SolubleSparingly SolubleVery Insoluble
EDC-UreaSolubleInsolubleInsolubleInsolubleSolubleSoluble
Protocol 1: Flash Column Chromatography

This protocol is designed to separate the target compound from unreacted starting materials and other non-polar/polar impurities.

  • Stationary Phase Preparation:

    • Choose a column size appropriate for your sample amount (typically a 20-50:1 ratio of silica gel to crude product by weight).[20]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pack the column by pouring the slurry and allowing the solvent to drain, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent completely.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 5% EtOAc to 40% EtOAc in Hexane.[4] This allows for the separation of compounds with different polarities.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is ideal for a final "polishing" step after chromatography or for purifying a crude product that is already substantially pure and solid.[21]

  • Solvent Selection:

    • The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[22][23]

    • Based on the compound's structure, good single-solvent candidates are ethanol, isopropanol, or acetonitrile.

    • A two-solvent system like Ethyl Acetate/Hexane is also an excellent choice.[24][25]

  • Procedure (Two-Solvent System Example: EtOAc/Hexane):

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the "good" solvent (EtOAc) and heat the mixture gently (e.g., on a hotplate) with stirring until all the solid dissolves.

    • Slowly add the "poor" solvent (Hexane) dropwise to the hot solution until you see persistent cloudiness (the saturation point).

    • If necessary, add a few more drops of the "good" solvent (EtOAc) until the solution becomes clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold "poor" solvent (Hexane) to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

References
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem, 18(2).
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ResearchGate. [Link]

  • What is the best technique for amide purification?. (2020). ResearchGate. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. [Link]

  • Standard Operating Procedure for the use of Furan. (n.d.). Western Carolina University. [Link]

  • General scheme of the study of furan stability. (n.d.). ResearchGate. [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Springer. [Link]

  • FURANES.... their safe use in foundries. (1995). Health and Safety Executive. [Link]

  • Column chromatography. (n.d.). University of Alberta. [Link]

  • Column chromatography. (n.d.). Columbia University. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • What are the key steps in the purification of pharmaceutical intermediates?. (2025). Pharmaffiliates. [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex. [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Safety Data Sheet: Furan-d4. (2019). Chemos GmbH & Co.KG. [Link]

  • Troubleshooting. (n.d.). The Pharma Master. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). ACS Publications. [Link]

  • Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (n.d.). MDPI. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). NIH. [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). UIC. [Link]

  • 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. (2013). PubMed. [Link]

  • amide coupling help. (2022). Reddit. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

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Technical Support Center: Synthesis of N-(3-acetylphenyl)-2-methyl-3-furamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(3-acetylphenyl)-2-methyl-3-furamide. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and minimize impurities during the preparation of this compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

Section 1: The Synthetic Pathway & Key Control Points

The most common and efficient route to this compound is a two-step process involving the formation of an amide bond. This is typically achieved by first activating the carboxylic acid, 2-methyl-3-furoic acid, to its more reactive acyl chloride derivative, which is then coupled with 3-aminoacetophenone.[1][] Understanding the control points in this workflow is critical to achieving high purity.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling (Schotten-Baumann Conditions) A 2-Methyl-3-furoic Acid B 2-Methyl-3-furoyl Chloride (Intermediate) A->B  Activation D This compound (Product) B->D  Nucleophilic Acyl Substitution ChlorinatingAgent SOCl₂ or (COCl)₂ ChlorinatingAgent->A C 3-Aminoacetophenone C->B Base Pyridine or Et₃N Base->C  HCl Scavenger

Caption: General workflow for the synthesis of this compound.

The reaction is a classic nucleophilic acyl substitution. The amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise form a non-nucleophilic ammonium salt with the starting amine, halting the reaction.[3][4]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Problem 1: Low Yield & Significant Unreacted 3-Aminoacetophenone

  • Question: My reaction is sluggish, and after work-up, I recover a large amount of my starting amine. TLC analysis confirms the presence of both the amine and the desired product. What is the likely cause?

  • Answer: This issue almost always points to a problem with your electrophile, the 2-methyl-3-furoyl chloride.

    • Probable Cause 1: Hydrolysis of the Acyl Chloride. Acyl chlorides are extremely sensitive to moisture.[] If your glassware, solvents, or the 3-aminoacetophenone were not scrupulously dried, the acyl chloride will readily hydrolyze back to the unreactive 2-methyl-3-furoic acid.

    • Solution:

      • Oven-dry all glassware overnight and cool under a stream of dry nitrogen or in a desiccator.

      • Use anhydrous solvents. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are recommended.[1]

      • Ensure your starting amine is dry. If it's a hydrate or has been exposed to air, consider drying it in a vacuum oven.

      • Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

    • Probable Cause 2: Incomplete Acyl Chloride Formation. If the initial conversion of the carboxylic acid to the acyl chloride was incomplete, you are introducing unreactive starting material into your coupling reaction.

    • Solution: When preparing the acyl chloride, ensure the reaction goes to completion. After refluxing with the chlorinating agent, remove the excess reagent under vacuum. A clean acyl chloride intermediate is often a pale yellow oil or low-melting solid.[5][6]

Problem 2: Final Product is Contaminated with 2-Methyl-3-furoic Acid

  • Question: My final product's ¹H NMR spectrum shows a broad singlet around 10-12 ppm, and the mass spectrum shows a peak for the starting carboxylic acid. How did this carry through the synthesis?

  • Answer: This is a direct consequence of the acyl chloride hydrolysis mentioned in Problem 1. The resulting carboxylic acid is an impurity that must be removed during the work-up.

    • Probable Cause: Ineffective Aqueous Work-up. A simple water wash is often insufficient to remove a carboxylic acid impurity from an organic layer, especially if the product itself has some polarity.

    • Solution: Implement a Basic Wash.

      • After the reaction is complete, dilute the reaction mixture with your organic solvent (e.g., DCM or Ethyl Acetate).

      • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the amine base, followed by water.

      • Crucially, wash the organic layer with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] The base will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

      • Follow with a final water wash and a brine (saturated NaCl) wash to remove residual water before drying over Na₂SO₄ or MgSO₄.

G cluster_0 Impurity Formation cluster_1 Impurity Removal AcylCl 2-Methyl-3-furoyl Chloride (Reactive) AcidImpurity 2-Methyl-3-furoic Acid (Impurity) AcylCl->AcidImpurity  Hydrolysis H2O Trace H₂O H2O->AcylCl Salt Sodium 2-methyl-3-furoate (Water Soluble) AcidImpurity->Salt  Deprotonation BaseWash NaHCO₃ (aq) BaseWash->AcidImpurity

Caption: Pathway for formation and removal of the carboxylic acid impurity.

Problem 3: Product is Discolored or Tarry

  • Question: My crude product is a dark brown or black tar, making purification difficult. What causes this degradation?

  • Answer: Furan rings are sensitive to heat and strong acid. Discoloration is a sign of decomposition.

    • Probable Cause 1: Excessive Heat. Overheating during the formation of the acyl chloride, especially when using thionyl chloride, can lead to degradation of the furan moiety.[5]

    • Solution: Conduct the acyl chloride formation at a moderate temperature (e.g., reflux in DCM at 40°C or gentle heating to 50-60°C). Avoid aggressive heating.

    • Probable Cause 2: Reaction Time. Prolonged reaction times at elevated temperatures can also lead to side reactions and decomposition.

    • Solution: Monitor the reaction by TLC. Once the starting amine is consumed, proceed with the work-up promptly. For many amine acylations, the reaction is complete within a few hours at room temperature.[1]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best chlorinating agent for preparing 2-methyl-3-furoyl chloride: thionyl chloride or oxalyl chloride?

    • A: Both are effective, but oxalyl chloride is often considered superior for cleaner reactions. The byproducts of oxalyl chloride are all gaseous (CO, CO₂, HCl), which are easily removed, leaving a purer crude acyl chloride.[1] Thionyl chloride produces HCl and SO₂, which are also gases, but can sometimes lead to sulfur-containing impurities that are harder to remove. If using thionyl chloride, using it as a solvent (in excess) and removing it completely under vacuum is crucial.[5]

  • Q2: Which base is recommended for the amide coupling step, and why?

    • A: A non-nucleophilic tertiary amine like triethylamine (Et₃N) or a hindered base like N,N-diisopropylethylamine (DIPEA) is generally preferred.[8] Pyridine is also commonly used and can act as both a base and a nucleophilic catalyst.[1] However, for sensitive substrates, pyridine can sometimes be difficult to remove completely. The key is to use a base that will efficiently scavenge HCl without competing with your primary amine as a nucleophile.[]

  • Q3: What are the optimal purification techniques for this compound?

    • A: Recrystallization is the preferred method for final purification if a suitable solvent system can be found (e.g., ethanol/water, ethyl acetate/hexanes). It is highly effective at removing trace impurities and typically yields a high-purity crystalline solid. If the product is an oil or if impurities co-crystallize, column chromatography on silica gel is a viable alternative. Use a moderately polar mobile phase, such as a gradient of ethyl acetate in hexanes, to elute the product.

  • Q4: How can I confirm the purity of my final product?

    • A: A combination of techniques is recommended for full characterization.

      • TLC: To check for baseline impurities.

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual starting materials or byproducts.[9]

      • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

      • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

Section 4: Optimized Protocols & Methodologies

Protocol 4.1: Preparation of 2-methyl-3-furoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-3-furoic acid (1.0 eq).

  • Under an inert atmosphere (N₂), add anhydrous dichloromethane (DCM) as a solvent.

  • Slowly add oxalyl chloride (1.5 eq) dropwise at 0°C. A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.

  • Allow the reaction to warm to room temperature and then stir for 2-3 hours, or until gas evolution ceases.

  • Carefully remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporation).

  • The resulting crude 2-methyl-3-furoyl chloride (typically a yellow oil) should be used immediately in the next step without further purification.

Protocol 4.2: Synthesis of this compound

  • In a separate flask under an inert atmosphere, dissolve 3-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C in an ice bath.

  • Dissolve the crude 2-methyl-3-furoyl chloride from Protocol 4.1 in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, proceed with the aqueous work-up as described in the Troubleshooting Guide (Problem 2) : wash sequentially with 1M HCl, water, 5% NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system.

Section 5: Data Summary

The following table summarizes the recommended conditions to maximize purity and yield.

ParameterRecommended ConditionRationale
Chlorinating Agent Oxalyl ChlorideGaseous byproducts lead to a cleaner intermediate.[1]
Amide Coupling Solvent Anhydrous DCM or THFAprotic and effectively dissolves reagents.
Base Triethylamine (Et₃N)Non-nucleophilic, effectively scavenges HCl.[]
Reagent Equivalents Acyl Chloride: 1.1 eq; Base: 1.2 eqA slight excess of the acylating agent drives the reaction to completion.
Temperature Control 0°C for addition, RT for reactionMinimizes side reactions and degradation.[]
Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of the highly reactive acyl chloride intermediate.
Work-up Acid/Base WashesSystematically removes unreacted starting materials and byproducts.
Purification RecrystallizationHighly effective for achieving final high purity of solid products.

References

  • The Preparation of Amides. Chemguide. [Link]

  • An improved method of amide synthesis using acyl chlorides. ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Synthesis and structure-activity relationship study of new biaryl amide derivatives. ScienceDirect. [Link]

  • Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]

  • Efficient Synthesis and Purification of 2-Furoyl Chloride. FAQ-Chemical. [Link]

  • A study of furoyl chloride. University of Florida Institutional Repository. [Link]

  • T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][10][11]thiazin-4-ones. NIH National Library of Medicine. [Link]

  • The preparation method of furoyl chloride.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. NIH National Library of Medicine. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide. NIH National Library of Medicine. [Link]

  • 2-Furoyl chloride. Wikipedia. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines. NIH National Library of Medicine. [Link]

  • The Chemical Backbone: Understanding 2-Furoyl Chloride in Specialty Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. ResearchGate. [Link]

  • Preparation method of furoyl chloride.
  • Design and synthesis of N-(3-sulfamoylphenyl)amides as Trypanosoma brucei leucyl-tRNA synthetase inhibitors. PubMed. [Link]

  • Phenyl, bromo-maleimide as a coupling group for conjugation to sulfhydryl group.

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Technical Support Center: Enhancing Experimental Outcomes for N-(3-acetylphenyl)-2-methyl-3-furamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-acetylphenyl)-2-methyl-3-furamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to enhance your experimental results by understanding the underlying scientific principles of your work with this compound.

I. Understanding this compound

This compound is a molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted furan ring linked to an acetylphenyl group via an amide bond, suggests potential applications as a modulator of various biological targets. The furan moiety is a common scaffold in bioactive compounds, and the acetylphenyl group can participate in various interactions with biological macromolecules.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common synthetic route is the amidation reaction between 2-methyl-3-furoic acid and 3-aminoacetophenone. This typically involves the activation of the carboxylic acid using a coupling agent to facilitate the nucleophilic attack by the amine.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include the choice of coupling agent, solvent, reaction temperature, and the presence of a base. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated carboxylic acid. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q3: I am observing low yields in my synthesis. What are the likely causes?

A3: Low yields can stem from several factors:

  • Inefficient carboxylic acid activation: The choice and amount of coupling agent are critical.

  • Side reactions: The amine can react with itself or the solvent if not chosen carefully.

  • Product loss during workup: The product might be partially soluble in the aqueous phase during extraction.

  • Incomplete reaction: The reaction may not have reached completion. Allow for sufficient reaction time and monitor via TLC.

Q4: What is the best method for purifying this compound?

A4: Column chromatography on silica gel is the most common and effective method for purifying the crude product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will likely provide good separation. Recrystallization from a suitable solvent system can be employed for further purification if a crystalline solid is obtained.[1]

Q5: What are the expected spectral data (¹H NMR, ¹³C NMR) for this compound?

  • ¹H NMR: Expect signals for the furan ring protons, the methyl group on the furan ring, the aromatic protons of the phenyl ring, the acetyl methyl group, and the amide N-H proton.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbons (amide and ketone), the carbons of the furan and phenyl rings, and the methyl carbons.

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Synthesis: No product formation or very low yield 1. Inactive reagents (carboxylic acid, amine, coupling agent).2. Incorrect reaction conditions (temperature, solvent).3. Presence of water in the reaction.1. Check the purity and activity of starting materials. Use freshly opened or properly stored reagents.2. Optimize the reaction temperature. Some coupling agents require specific temperature ranges.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Synthesis: Multiple spots on TLC of the crude product 1. Formation of side products.2. Unreacted starting materials.3. Decomposition of the product.1. Use a milder coupling agent or add a reagent like HOBt to suppress side reactions.[2]2. Adjust the stoichiometry of the reactants. A slight excess of the amine can sometimes drive the reaction to completion.3. Check the stability of your compound to the workup conditions (e.g., acid/base washes).[3]
Purification: Product is difficult to separate from impurities by column chromatography 1. Improper solvent system for elution.2. Co-elution of impurities with similar polarity.1. Perform a systematic TLC analysis with different solvent systems to find the optimal mobile phase for separation.2. Consider alternative purification methods such as preparative TLC or recrystallization.[1]
Characterization: Ambiguous NMR spectra 1. Presence of residual solvent or impurities.2. Poor resolution of peaks.1. Ensure the sample is thoroughly dried under high vacuum before NMR analysis.2. Use a higher field NMR spectrometer if available. Consider 2D NMR techniques (COSY, HSQC) for complex spectra.
Biological Assay: Inconsistent results 1. Impure compound.2. Compound degradation in the assay buffer.3. Incorrect compound concentration.1. Re-purify the compound and confirm its purity by multiple analytical techniques (e.g., NMR, LC-MS).2. Assess the stability of the compound under the assay conditions (pH, temperature, light exposure).3. Prepare fresh stock solutions and accurately determine their concentration.

IV. Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagents.

Protocol 1: Synthesis of this compound

This protocol is based on a standard amide coupling reaction using HATU as the activating agent.

Materials:

  • 2-methyl-3-furoic acid

  • 3-aminoacetophenone

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-3-furoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add 3-aminoacetophenone (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Workflow for Synthesis and Purification:

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Dissolve 2-methyl-3-furoic acid in DMF B 2. Add HATU and DIPEA A->B C 3. Add 3-aminoacetophenone B->C D 4. Stir and Monitor by TLC C->D E 5. Quench with Water & Extract with Ethyl Acetate D->E Reaction Complete F 6. Wash with NaHCO3 and Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H Crude Product I 9. Characterization (NMR, MS) H->I

Caption: Workflow for the synthesis and purification of this compound.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

V. Mechanistic Insights

Understanding the reaction mechanism can aid in troubleshooting and optimization.

Amide Bond Formation using HATU:

cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Amide Formation Carboxylic_Acid R-COOH Activated_Ester R-CO-O-HATU intermediate Carboxylic_Acid->Activated_Ester + HATU, Base HATU HATU Amide R-CONH-Ar Activated_Ester->Amide + Ar-NH2 Amine Ar-NH2

Caption: Simplified mechanism of HATU-mediated amide bond formation.

The carboxylic acid reacts with HATU in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (3-aminoacetophenone) to form the stable amide bond.

VI. References

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available from: [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of N-(3-acetylphenyl)-2-methyl-3-furamide and Commercial Fungicides: A Proposed Investigational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the fungicidal efficacy of the novel compound, N-(3-acetylphenyl)-2-methyl-3-furamide, in comparison to established, commercially available fungicides. Due to the current absence of publicly available data on the antifungal activity of this compound, this document serves as an investigational manual for researchers, scientists, and drug development professionals. It outlines a rigorous, side-by-side in vitro comparison methodology, presents benchmark efficacy data for key commercial fungicides, and details the underlying mechanisms of action to provide a holistic context for future research.

Introduction: The Quest for Novel Antifungal Agents

The continuous evolution of fungal resistance to existing treatments necessitates a perpetual search for new and effective fungicidal compounds.[1] this compound is a synthetic compound with a chemical structure that suggests potential biological activity. However, its efficacy as a fungicide has yet to be publicly documented. This guide proposes a structured, scientifically sound approach to characterize its antifungal profile against a panel of commercially successful fungicides with distinct mechanisms of action.

The commercial fungicides selected for this comparative framework represent three of the most widely used classes:

  • Triazoles (e.g., Tebuconazole): Demethylation inhibitors (DMIs) that interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][3]

  • Strobilurins (e.g., Azoxystrobin): Quinone outside inhibitors (QoIs) that disrupt mitochondrial respiration, leading to a depletion of cellular energy.[4][5][6]

  • Benzimidazoles (e.g., Carbendazim): Mitotic inhibitors that bind to β-tubulin, preventing the formation of the mitotic spindle and thereby arresting cell division.[7][8][9][10]

By evaluating this compound against these benchmarks, researchers can ascertain its potential as a viable fungicide, understand its spectrum of activity, and gain preliminary insights into its possible mechanism of action.

Proposed Experimental Workflow for Comparative Efficacy

To ensure a robust and reproducible comparison, a standardized in vitro antifungal susceptibility testing methodology is paramount. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the recommended approach for determining the Minimum Inhibitory Concentration (MIC) of each compound against a panel of relevant fungal pathogens.[11][12][13][14][15]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of This compound, Tebuconazole, Azoxystrobin, and Carbendazim Serial_Dilution Perform serial dilutions of compounds in 96-well plates Compound_Prep->Serial_Dilution Pathogen_Prep Culture and standardize inoculum of fungal pathogens Inoculation Inoculate plates with standardized fungal suspensions Pathogen_Prep->Inoculation Media_Prep Prepare RPMI-1640 medium Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate plates under controlled conditions Inoculation->Incubation MIC_Determination Visually or spectrophotometrically determine MIC values Incubation->MIC_Determination Data_Comparison Compare MIC values of test compound with commercial fungicides MIC_Determination->Data_Comparison

Caption: Proposed experimental workflow for comparative antifungal susceptibility testing.

Detailed Experimental Protocol: Broth Microdilution Assay
  • Preparation of Antifungal Stock Solutions:

    • Dissolve this compound, Tebuconazole, Azoxystrobin, and Carbendazim in a suitable solvent (e.g., dimethyl sulfoxide) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solutions in RPMI-1640 medium to create working solutions.

  • Fungal Pathogen and Inoculum Preparation:

    • Select a panel of relevant fungal pathogens, such as Aspergillus fumigatus, Fusarium graminearum, and Botrytis cinerea.

    • Culture the fungi on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain sporulating cultures.

    • Harvest spores and suspend them in sterile saline with a surfactant (e.g., Tween 80).

    • Adjust the spore suspension to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 spores/mL) using a hemocytometer or spectrophotometer.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each antifungal compound in RPMI-1640 medium. The final volume in each well should be 100 µL.

    • Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL and the desired final spore concentration.

    • Include a positive control (inoculum without any fungicide) and a negative control (medium only) on each plate.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 25-35°C, depending on the pathogen) for a specified period (e.g., 48-72 hours).

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control.

    • Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

Benchmark Efficacy of Commercial Fungicides

The following table presents a summary of reported Minimum Inhibitory Concentration (MIC) values for the selected commercial fungicides against key fungal pathogens. These values serve as a benchmark for the expected performance in the proposed comparative study. It is important to note that MIC values can vary depending on the specific isolate and testing conditions.

Fungicide ClassActive IngredientTarget PathogenReported MIC Range (µg/mL)
Triazole TebuconazoleFusarium graminearum0.07 - 0.19[16]
Aspergillus fumigatus0.25 - 0.5[17]
Strobilurin AzoxystrobinFusarium graminearum0.09 - 0.28[16]
Botrytis cinerea0.01 - 1.0
Benzimidazole CarbendazimBotrytis cinerea< 0.1 (sensitive) to > 100 (resistant)[18][19]
Fusarium graminearumHigh incidence of resistance reported[20]

Mechanisms of Action of Commercial Fungicides

Understanding the molecular targets of established fungicides is crucial for interpreting the results of the comparative study and for postulating the potential mechanism of a novel compound.

Triazole Fungicides: Inhibition of Ergosterol Biosynthesis

Triazoles, such as tebuconazole, target the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[3][21] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, triazoles disrupt membrane integrity and function, leading to fungal cell death.[22][23]

cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14-alpha-demethylation 14-alpha-demethylation Lanosterol->14-alpha-demethylation Lanosterol 14-alpha-demethylase Ergosterol Ergosterol 14-alpha-demethylation->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Tebuconazole Tebuconazole Tebuconazole->14-alpha-demethylation Inhibits

Caption: Mechanism of action of Triazole fungicides.

Strobilurin Fungicides: Disruption of Mitochondrial Respiration

Strobilurins, including azoxystrobin, are QoI (Quinone outside inhibitor) fungicides.[24][25] They bind to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[4][5][6] This binding blocks electron transfer, thereby inhibiting ATP synthesis and ultimately leading to cellular energy depletion and fungal death.[26]

cluster_respiration Mitochondrial Electron Transport Chain Complex I/II Complex I/II Ubiquinone Pool Ubiquinone Pool Complex I/II->Ubiquinone Pool Cytochrome bc1 (Complex III) Cytochrome bc1 (Complex III) Ubiquinone Pool->Cytochrome bc1 (Complex III) Cytochrome c Cytochrome c Cytochrome bc1 (Complex III)->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV ATP Synthesis ATP Synthesis Complex IV->ATP Synthesis Cellular Energy Cellular Energy ATP Synthesis->Cellular Energy Azoxystrobin Azoxystrobin Azoxystrobin->Cytochrome bc1 (Complex III) Inhibits at Qo site

Caption: Mechanism of action of Strobilurin (QoI) fungicides.

Benzimidazole Fungicides: Inhibition of Mitosis

Benzimidazole fungicides, such as carbendazim, act by binding to the β-tubulin protein.[7][8][9] This binding disrupts the assembly of microtubules, which are essential components of the mitotic spindle.[10] The failure of the mitotic spindle to form correctly prevents nuclear division, thereby halting cell division and fungal growth.[27]

cluster_mitosis Fungal Mitosis Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Assembly->Mitotic Spindle Formation Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Fungal Growth Fungal Growth Cell Division->Fungal Growth Carbendazim Carbendazim Carbendazim->Tubulin Dimers Binds to beta-tubulin

Caption: Mechanism of action of Benzimidazole fungicides.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound as a potential fungicide. By employing standardized methodologies and comparing its performance against well-characterized commercial fungicides, researchers can generate the necessary data to establish its efficacy and spectrum of activity. Should this compound demonstrate promising antifungal properties, subsequent studies should focus on elucidating its precise mechanism of action, evaluating its performance in greenhouse and field trials, and assessing its toxicological profile. The pursuit of novel antifungal agents is a critical endeavor, and a rigorous, comparative approach is essential for identifying the next generation of effective crop protection and therapeutic solutions.

References

  • Davidse, L. C. (1986). Benzimidazole fungicides: mechanism of action and biological impact.
  • Grokipedia. (2026, January 7). Benzimidazole fungicide. Grokipedia.
  • Colley, H. C., et al. (2018). In Vitro and In Vivo Efficacy of a Novel and Long-Acting Fungicidal Azole, PC1244, on Aspergillus fumigatus Infection. Antimicrobial agents and chemotherapy, 62(5), e02355-17.
  • Wikipedia. (n.d.). Benzimidazole fungicide. In Wikipedia.
  • Garrido-Bazan, V., et al. (2022). Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold. Journal of Fungi, 8(2), 159.
  • Ma, Z., & Michailides, T. J. (2022). Research Progress on Benzimidazole Fungicides: A Review. Molecules, 27(19), 6545.
  • Fernández-Ortuño, D., et al. (2008). Mechanisms of resistance to QoI fungicides in phytopathogenic fungi.
  • ResearchGate. (n.d.). 2 Schematic inhibition of the ergosterol biosynthesis by azole compounds.
  • Rybak, K., et al. (2024). A secondary mechanism of action for triazole antifungicals in Aspergillus fumigatus mediated by hmg1.
  • Chen, Y., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule.
  • Shao, W., et al. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management.
  • Rybak, K., et al. (2025, June 17). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1.
  • Williams, J. (2020, August 15). Fungicide Chemistry 101: What Do All of Those Terms and Chemical Names Mean? Beck's Hybrids.
  • Fernández-Ortuño, D., et al. (2008).
  • Clinical and Laboratory Standards Institute. (n.d.). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Hexaconazole: Targeting Fungal Ergosterol Biosynthesis.
  • Dannaoui, E., et al. (2017).
  • Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical microbiology newsletter, 39(19), 147-153.
  • Espinel-Ingroff, A., et al. (2002). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 40(10), 3776-3780.
  • Patsnap. (2024, July 17). What is the mechanism of Posaconazole?
  • Verweij, P. E., et al. (2016). Azole Resistance in Aspergillus fumigatus: Can We Retain the Clinical Use of Mold-Active Antifungal Azoles? Clinical infectious diseases, 62(3), 362-368.
  • de Sá, M. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments: JoVE, (132), 56582.
  • Pfaller, M. A., et al. (2001). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of clinical microbiology, 39(9), 3254-3258.
  • Kano, R., et al. (2016). In vitro resistance of Aspergillus fumigatus to azole farm fungicide. Journal of infection and chemotherapy, 22(3), 188-191.
  • Dannaoui, E., et al. (2023, January 17). (PDF) In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates.
  • Zang, R., et al. (2023).
  • Lee, S., et al. (2023). Monitoring of Benzimidazole Resistance in Botrytis cinerea Isolates from Strawberry in Korea and Development of Detection Method for Benzimidazole Resistance.
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  • OpenMx. (2011, September 1).
  • Beever, R. E., et al. (2025, August 6). Strains of Botrytis cinerea Resistant to Dicarboximide and Benzimidazole Fungicides in New-Zealand Vineyards.
  • Wang, J., et al. (2019).
  • Grbavac, N. Z. (1985). Low-level benzimidazole resistance in Botrytis cinerea in New Zealand. New Zealand Journal of Experimental Agriculture, 13(1), 89-94.
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  • Actifsource. (n.d.). Diagram with Graphviz.
  • Antunes, M. M., et al. (2022). Fungicide Resistance in Fusarium graminearum Species Complex. Current microbiology, 79(2), 53.
  • Fourie, P. H., et al. (2023).
  • University of Delaware. (2014, April 25). Fungicide Resistance in Fusarium graminearum.
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A Researcher's Guide to Bridging In Vitro and In Vivo Data: The Case of N-(3-acetylphenyl)-2-methyl-3-furamide as a Novel Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of agricultural and pharmaceutical research, the journey from a promising molecule in a petri dish to a validated solution in a complex biological system is fraught with challenges. The predictive power of early-stage assays is critical for success, yet the transition from in vitro efficacy to in vivo performance often reveals significant discrepancies. This guide provides an in-depth comparative analysis of in vitro and in vivo testing methodologies using the novel compound N-(3-acetylphenyl)-2-methyl-3-furamide . Structurally related to known carboxamide fungicides, this molecule is hypothesized to function as a Succinate Dehydrogenase Inhibitor (SDHI). We will explore the essential experimental frameworks required to test this hypothesis, explain the scientific rationale behind these protocols, and critically evaluate how data from simplified systems can—and cannot—predict outcomes in a whole organism.

Introduction: The Target and the Candidate

The enzyme Succinate Dehydrogenase (SDH), also known as Complex II, is a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain[1]. By catalyzing the oxidation of succinate to fumarate, it plays a central role in cellular respiration. The inhibition of this enzyme disrupts ATP production, leading to cellular death. This mechanism is the basis for a major class of fungicides known as SDHIs, which are vital for crop protection[1][2].

This compound is a novel carboxamide derivative. Its structural similarity to established SDHIs, such as boscalid and fluxapyroxad, makes it a compelling candidate for investigation[3][4]. However, its potential efficacy must be rigorously tested. This guide outlines a logical, two-stage testing cascade: first, a targeted in vitro assessment to confirm its mechanism of action and potency, followed by a whole-organism in vivo study to evaluate its practical performance.

In Vitro Assessment: Potency at the Molecular and Cellular Level

The primary goal of in vitro testing is to confirm direct interaction with the target enzyme and determine the compound's intrinsic potency in a controlled environment. This eliminates complex biological variables like metabolism and bioavailability, providing a clean measure of activity.

Experiment 1: SDH Enzyme Inhibition Assay

Causality and Rationale: This biochemical assay directly measures the compound's ability to inhibit the SDH enzyme, which is isolated from the target organism (e.g., the fungus Sclerotinia sclerotiorum). This is the most direct test of our hypothesis. By determining the half-maximal inhibitory concentration (IC50), we can quantify its potency against the molecular target.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from a culture of S. sclerotiorum using differential centrifugation.

  • Enzyme Activity Baseline: In a 96-well plate, add the mitochondrial suspension to a reaction buffer containing succinate and an electron acceptor dye (e.g., DCPIP). Measure the baseline rate of dye reduction (a proxy for enzyme activity) spectrophotometrically.

  • Compound Incubation: Serially dilute this compound in DMSO and add to the wells. Include a positive control (e.g., fluxapyroxad) and a vehicle control (DMSO).

  • Inhibition Measurement: Incubate for 15 minutes, then initiate the reaction by adding succinate. Monitor the rate of dye reduction.

  • IC50 Calculation: Calculate the percentage of inhibition relative to the vehicle control for each concentration. Plot the results on a dose-response curve to determine the IC50 value.

Experiment 2: Fungal Mycelial Growth Inhibition Assay

Causality and Rationale: This cell-based assay moves one step up in biological complexity. It measures the compound's ability to inhibit the growth of the whole fungus, providing a more integrated view of its effect on cellular physiology. The resulting half-maximal effective concentration (EC50) reflects not only target inhibition but also the compound's ability to penetrate fungal cell walls and membranes.

Protocol:

  • Plate Preparation: Prepare potato dextrose agar (PDA) plates amended with serial dilutions of this compound.

  • Inoculation: Place a 5 mm mycelial plug from a fresh culture of the target fungus (e.g., S. sclerotiorum, Rhizoctonia cerealis) in the center of each plate.

  • Incubation: Incubate the plates at 25°C for 48-72 hours, or until the mycelium in the control plate reaches the edge.

  • Growth Measurement: Measure the diameter of the mycelial colony in two perpendicular directions.

  • EC50 Calculation: Calculate the percentage of growth inhibition compared to the control. Use a dose-response curve to determine the EC50 value[4].

Anticipated In Vitro Results

The following table summarizes expected data for our candidate compound compared to known standards.

CompoundTarget OrganismAssay TypeEndpointResult (Hypothetical)Reference Compound (Result)
This compoundS. sclerotiorumSDH Enzyme InhibitionIC500.95 µg/mLFluxapyroxad (~0.19 µg/mL)[4]
This compoundS. sclerotiorumMycelial GrowthEC501.20 µg/mLBoscalid (~0.51 µg/mL)[4]
This compoundR. cerealisMycelial GrowthEC508.50 µg/mLFluxapyroxad (~16.99 µg/mL)[4]

These hypothetical results suggest our compound is a potent SDHI, comparable to or even better than existing fungicides against certain species.

In Vivo Evaluation: Performance in a Whole-Organism System

In vivo testing is the definitive measure of a compound's practical utility. For a candidate fungicide, this typically involves applying the compound to an infected plant to assess its ability to control disease. This complex system introduces factors such as compound stability, plant uptake and translocation, and metabolism.

Experiment 3: Protective Activity Assay on Infected Plants

Causality and Rationale: This experiment simulates the real-world application of a fungicide. By applying the compound before inoculation with the pathogen, we test its ability to protect the plant from infection. The key endpoint is the percentage of disease inhibition at a given application rate, which provides a direct measure of practical efficacy.

Protocol:

  • Plant Cultivation: Grow host plants (e.g., corn seedlings for Puccinia sorghi) in a greenhouse to the two-leaf stage.

  • Compound Application: Prepare a formulation of this compound at a test concentration (e.g., 50 µg/mL) in a suitable solvent with a surfactant. Spray the seedlings to runoff. Include a positive control (boscalid) and a vehicle control.

  • Drying and Inoculation: Allow the plants to dry for 24 hours. Then, inoculate them with a spore suspension of the pathogen.

  • Incubation: Place the plants in a high-humidity chamber for 24 hours to promote infection, then move them back to the greenhouse.

  • Disease Assessment: After 7-10 days, assess the disease severity by counting lesions or estimating the percentage of leaf area infected compared to the vehicle control.

  • Efficacy Calculation: Calculate the percent inhibition of disease development for each treatment.

Anticipated In Vivo Results

The table below presents hypothetical in vivo data, comparing our candidate to a commercial standard.

CompoundTarget PathogenHost PlantApplication RateEndpoint (% Inhibition)Reference Compound (Result)
This compoundP. sorghiCorn50 µg/mL95%Boscalid (70%)[4]
This compoundR. solaniRice1 µg/mL50%Boscalid (30%)[4]

These results suggest that our compound may possess superior protective capabilities compared to existing treatments in a whole-plant system.

Comparative Analysis: Bridging the In Vitro-In Vivo Divide

A direct comparison of the data reveals the critical transition from intrinsic potency to practical efficacy.

  • Correlation: A strong in vitro EC50 against a specific fungus often correlates with in vivo activity against the same pathogen[5]. Our hypothetical data shows this: the compound is potent against P. sorghi and R. solani in both settings.

  • Discrepancy: The magnitude of superiority can change. While this compound might be only slightly more potent than a competitor in vitro, it could be significantly more effective in vivo. This divergence is often due to pharmacokinetic and pharmacodynamic factors absent in a petri dish.

The following diagram illustrates the additional barriers a compound faces in an in vivo system compared to an in vitro one.

InVitro_vs_InVivo cluster_0 In Vitro System cluster_1 In Vivo System (Whole Organism) iv_compound Compound in Media iv_target Target Enzyme (e.g., SDH) iv_compound->iv_target Direct Access iv_effect Measured Effect (e.g., IC50 / EC50) iv_target->iv_effect ivv_admin Application (e.g., Spray) ivv_uptake Uptake & Translocation ivv_admin->ivv_uptake ivv_metabolism Metabolism (Activation/Degradation) ivv_uptake->ivv_metabolism ivv_target Target Enzyme in Pathogen ivv_metabolism->ivv_target Bioavailability ivv_effect Measured Effect (Disease Control) ivv_target->ivv_effect

Diagram: Comparison of compound pathways in vitro vs. in vivo.

Key Reasons for In Vitro-In Vivo Discrepancies:

  • Absorption and Translocation: In our in vivo model, the compound must penetrate the plant's waxy cuticle and move to the site of infection. Superior physicochemical properties can lead to better uptake and thus higher in vivo efficacy.

  • Metabolism: The plant (or even the fungus itself) may metabolize the compound. It could be detoxified and inactivated, or in some cases, metabolized into a more active form (pro-drug activation).

  • Stability: The compound must remain stable under environmental conditions (UV light, rain) on the leaf surface to provide lasting protection, a factor not tested in vitro.

  • Off-Target Effects: While SDH is the primary target, interactions in a complex mammalian or plant system could lead to unforeseen consequences or altered efficacy[3].

Conclusion and Future Directions

The experimental cascade presented for this compound demonstrates a robust methodology for evaluating a novel bioactive compound. The in vitro assays confirmed its mechanism of action as a potent SDHI, while the in vivo studies revealed its excellent practical efficacy as a plant protectant.

The observed enhancement of performance in vivo compared to in vitro suggests that this compound likely possesses favorable properties related to uptake, translocation, or metabolic stability. Future research should focus on:

  • Pharmacokinetic studies in plants to quantify uptake and movement.

  • Metabolite identification studies to determine if the compound is modified in vivo.

  • Broad-spectrum screening against a wider range of plant pathogens to define its utility.

  • Toxicology studies to assess its safety profile in non-target organisms[3].

By systematically bridging the in vitro-in vivo gap, researchers can make more informed decisions, accelerating the development of next-generation solutions for agriculture and medicine.

References

  • Kolb, S., et al. (2021). Succinate dehydrogenase inhibitors: in silico flux analysis and in vivo metabolomics investigations show no severe metabolic consequences for rats and humans. Food and Chemical Toxicology, 150, 112085. Available from: [Link]

  • ResearchGate. (n.d.). The relationship between in vitro inhibition of succinate dehydrogenase and in vivo biological potency. Available from: [Link]

  • Nawaz, M., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. 3 Biotech, 12(4), 93. Available from: [Link]

  • Nawaz, M., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. PubMed Central. Available from: [Link]

  • Wang, H., et al. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(47), 13185-13194. Available from: [Link]

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A Researcher's Guide to the Comparative Pharmacokinetic Analysis of Novel N-(3-acetylphenyl)-2-methyl-3-furamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of the pharmacokinetic properties of novel N-(3-acetylphenyl)-2-methyl-3-furamide derivatives. As these compounds represent a niche area of research, this document focuses on establishing a robust experimental strategy for their evaluation, from initial in vitro screening to in vivo characterization. We will explore the causal relationships behind experimental choices and provide detailed protocols to ensure data integrity and reproducibility.

Introduction: The Rationale for Derivative Synthesis and Analysis

The parent compound, this compound, serves as a foundational scaffold for the development of new therapeutic agents. Structural modifications are strategically introduced to optimize its pharmacokinetic profile, enhancing its potential for clinical success. For the purpose of this guide, we will consider a hypothetical series of derivatives designed to explore the impact of key structural changes on ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Hypothetical Derivatives for Analysis:

  • Compound A (Parent): this compound

  • Derivative B (Increased Polarity): Introduction of a hydroxyl group on the phenyl ring to potentially improve solubility.

  • Derivative C (Metabolic Blocking): Replacement of a metabolically labile proton with a fluorine atom to enhance metabolic stability.

  • Derivative D (Modulated Lipophilicity): Substitution of the acetyl group with a more lipophilic moiety to potentially improve membrane permeability.

Understanding the pharmacokinetic behavior of these derivatives is crucial for selecting candidates with the desired balance of properties for further development.[1][2]

Experimental Workflow for Comparative Pharmacokinetic Profiling

A tiered approach is recommended for the efficient evaluation of novel compounds. This begins with high-throughput in vitro assays to assess fundamental properties, followed by more complex in vivo studies for the most promising candidates.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Data Analysis & Candidate Selection a Solubility Assessment b Permeability (PAMPA/Caco-2) a->b c Metabolic Stability (Microsomes/Hepatocytes) b->c d Plasma Protein Binding c->d e Single-Dose Pharmacokinetics in Rodents d->e f Bioavailability Assessment e->f g Comparative Analysis of PK Parameters f->g h Selection of Lead Candidate g->h G a Dosing (IV and PO) b Serial Blood Sampling a->b c Plasma Isolation b->c d Bioanalysis (LC-MS/MS) c->d e Pharmacokinetic Modeling d->e f Parameter Calculation (Cmax, Tmax, AUC, t1/2, F) e->f

Caption: Workflow for an in vivo pharmacokinetic study.

Protocol:

  • Administer the derivative to a cohort of animals via both intravenous (IV) and oral (PO) routes.

  • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the derivative in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration versus time profiles.

  • Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Interpretation and Comparative Analysis

The data obtained from the in vitro and in vivo studies should be tabulated for a clear comparison of the derivatives.

Table 1: Comparative In Vitro Pharmacokinetic Properties (Hypothetical Data)

ParameterCompound A (Parent)Derivative B (+OH)Derivative C (+F)Derivative D (Lipophilic)
Solubility (µM) 25150225
PAMPA (Pe, 10⁻⁶ cm/s) 5.22.15.515.8
Metabolic Stability (t½, min) 15124518
Plasma Protein Binding (fu, %) 5.810.25.51.2

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (Hypothetical Data, 10 mg/kg Oral Dose)

ParameterCompound A (Parent)Derivative B (+OH)Derivative C (+F)Derivative D (Lipophilic)
Cmax (ng/mL) 350450980150
Tmax (hr) 1.00.51.52.0
AUC (ng·hr/mL) 120015004500800
t½ (hr) 2.52.26.83.0
Bioavailability (F, %) 30407515

Analysis of Hypothetical Data:

  • Derivative B: The addition of a hydroxyl group significantly improved solubility and bioavailability, but at the cost of reduced permeability and metabolic stability.

  • Derivative C: The introduction of a fluorine atom successfully blocked metabolism, leading to a longer half-life and substantially increased overall exposure (AUC) and bioavailability.

  • Derivative D: Increasing lipophilicity enhanced permeability but drastically reduced solubility and bioavailability, likely due to poor dissolution in the gastrointestinal tract.

Based on this hypothetical data, Derivative C emerges as the most promising candidate for further development due to its superior metabolic stability and oral bioavailability.

Conclusion

The systematic and comparative evaluation of the pharmacokinetic properties of novel this compound derivatives is essential for the identification of a viable drug candidate. By employing a tiered approach of in vitro and in vivo assays, researchers can efficiently gather the necessary data to make informed decisions. The methodologies and interpretative framework provided in this guide offer a robust foundation for the successful advancement of new chemical entities from the laboratory to preclinical development.

References

  • Lee, G., et al. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 13(10), 1679. Available from: [Link]

  • Al-kassas, R., et al. (2019). In vitro dissolution and bioavailability study of furosemide nanosuspension prepared using design of experiment (DoE). Saudi Pharmaceutical Journal, 27(1), 96-105. Available from: [Link]

  • Özdemir, N., et al. (2000). Studies of floating dosage forms of furosemide: in vitro and in vivo evaluations of bilayer tablet formulations. Drug Development and Industrial Pharmacy, 26(8), 857-866. Available from: [Link]

  • Abdel-Mottaleb, M. M. A., et al. (2015). Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats. Drug Research, 65(3), 158-163. Available from: [Link]

  • Lima, L. M., et al. (2011). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 16(12), 10331-10354. Available from: [Link]

  • Lüling, R., et al. (2019). Pharmacokinetic properties of enantiomerically pure GluN2B selective NMDA receptor antagonists with 3-benzazepine scaffold. Journal of Pharmaceutical and Biomedical Analysis, 172, 228-236. Available from: [Link]

  • Khan, G. M., & Shoaib, M. H. (2012). Comparative bioavailability and pharmacokinetics of two oral formulations of flurbiprofen: A single-dose, randomized, open-label, two-period, crossover study in healthy Pakistani male volunteers. Pakistan Journal of Pharmaceutical Sciences, 25(2), 349-356. Available from: [Link]

  • Walsh Medical Media. In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Available from: [Link]

  • Yousuf, S., et al. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(15), 2795. Available from: [Link]

  • Z-AS, et al. (2020). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. PLoS ONE, 15(6), e0234920. Available from: [Link]

  • Li, A. P. (2020). In vitro and in vivo methods to assess pharmacokinetic drug-drug interactions in drug discovery and development. Biopharmaceutics & Drug Disposition, 41(1-2), 3-31. Available from: [Link]

  • S, S., et al. (2018). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Journal of Young Pharmacists, 10(3), 269-275. Available from: [Link]

  • Pharm D, T. C. (2024). Comparative Analysis of Cephalosporins: Pharmacokinetics and Pharmacodynamics. International Journal of Drug Research and Technology, 14(1), 1-8. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(3-acetylphenyl)-2-methyl-3-furamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we handle. The proper disposal of research compounds like N-(3-acetylphenyl)-2-methyl-3-furamide is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established chemical safety principles and regulatory standards.

Compound Identification and Hazard Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's properties and associated hazards is essential.

Chemical Identity:

  • Name: this compound

  • Molecular Formula: C₁₄H₁₃NO₃[1][2]

  • Molecular Weight: 243.26 g/mol [1][2]

  • CAS Number: 352704-52-0[2]

Known Hazard Profile: While a comprehensive, publicly available Safety Data Sheet (SDS) with full toxicological data for this specific compound is limited, available information classifies it as an irritant (Hazard Code: Xi)[2]. However, a complete hazard assessment must be inferred from its chemical structure—containing a furan ring and an amide linkage—and guided by precautionary principles.

  • Inherent Risks: Compounds containing amide and aromatic functionalities can produce toxic oxides of nitrogen and carbon upon combustion[3]. The furan moiety is present in various compounds listed by the EPA as hazardous waste[4][5].

  • Primary Directive: Always consult the manufacturer-specific Safety Data Sheet (SDS) that accompanied the purchased chemical. Section 13 of the SDS provides explicit disposal considerations. If an SDS is not available, the compound must be treated as hazardous waste.

Property Information Source
CAS Number 352704-52-0[2]
Molecular Formula C₁₄H₁₃NO₃[1][2]
Molecular Weight 243.26 g/mol [1][2]
Known Hazards Irritant (Xi)[2]
Physical Form SolidInferred from similar compounds
The Regulatory Framework: Adherence to EPA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7]. This regulation establishes a "cradle-to-grave" framework for hazardous waste management[7]. All personnel generating chemical waste must be trained on these regulations[6][8].

Your laboratory or facility is classified as a waste generator, falling into one of three categories based on the volume of waste produced per month[9]:

  • Very Small Quantity Generator (VSQG)

  • Small Quantity Generator (SQG)

  • Large Quantity Generator (LQG)

These classifications determine the specific rules for on-site accumulation time and reporting requirements[9][10]. It is crucial to know your facility's generator status and follow the corresponding protocols.

Pre-Disposal: Waste Accumulation and Management in the Laboratory

Proper disposal begins at the point of generation. The following steps ensure safety and compliance within the laboratory at designated Satellite Accumulation Areas (SAAs)[4][9][11]. An SAA is a location at or near the point of waste generation and under the control of the lab personnel[10].

Step 1: Waste Characterization The first step is to determine if the waste is hazardous[12]. Since this compound is an irritant and its full toxicological profile is not known, it must be managed as hazardous waste . Do not mix different waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department[4].

Step 2: Select a Compatible Waste Container Container integrity is critical to prevent leaks and reactions.

  • Container Material: Use a container made of a material that is chemically compatible with the waste. For solid this compound and its solutions in common organic solvents (e.g., DMSO, ethanol), a high-density polyethylene (HDPE) or glass container is appropriate. Do not use metal containers for potentially corrosive waste[4][13].

  • Container Condition: The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap[6][11]. Never use food-grade containers like mayonnaise or pickle jars[11].

  • Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion[11][13].

Step 3: Proper Labeling Inadequate labeling is a common and serious compliance violation. Each container in the SAA must be labeled as soon as the first drop of waste is added. The label must include[4][9][11]:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • For mixtures, list all constituents and their approximate percentages.

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").

Step 4: Segregation of Incompatible Wastes Store the waste container in a designated SAA, segregated from incompatible chemicals. Based on its amide structure, this compound waste should be stored separately from[11]:

  • Strong Acids

  • Strong Bases

  • Oxidizing Agents

  • Reducing Agents

Use secondary containment (e.g., a plastic tub) to prevent the spread of material in case of a spill[6].

Disposal Pathway Decision Workflow

The specific disposal protocol depends on the form of the waste. The following decision tree illustrates the logical workflow for managing different waste streams containing this compound.

G start Waste Generation This compound waste_type Identify Waste Form start->waste_type solid_waste Pure/Bulk Solid or Concentrated Residue waste_type->solid_waste  Solid solution_waste Dilute Solution (Aqueous or Organic) waste_type->solution_waste  Liquid contaminated_material Contaminated Solids (PPE, Glassware, Wipes) waste_type->contaminated_material  Solid Debris protocol_a Protocol A: Collect as Solid Hazardous Waste solid_waste->protocol_a protocol_b Protocol B: Collect as Liquid Hazardous Waste solution_waste->protocol_b protocol_c Protocol C: Collect as Contaminated Solid Debris contaminated_material->protocol_c final_disposal Arrange Pickup by Certified Hazardous Waste Contractor protocol_a->final_disposal protocol_b->final_disposal protocol_c->final_disposal

Caption: Decision workflow for segregating this compound waste.

Detailed Disposal Protocols

Protocol A: Disposal of Unused/Bulk Solid Compound

  • Container: Keep the compound in its original container if possible, ensuring the container is intact and properly sealed[11]. If transferring, use a new, compatible container (e.g., amber glass or HDPE).

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write "Waste this compound".

  • Storage: Place the container in the designated SAA, segregated from incompatible materials.

  • Disposal: Arrange for pickup through your institution's EHS department. The likely final disposal method for this type of compound is high-temperature incineration at a licensed facility[9].

Protocol B: Disposal of Solutions This applies to reaction mixtures, chromatographic fractions, or stock solutions.

  • Prohibition of Sewer Disposal: Under no circumstances should solutions of this compound be poured down the drain. [6][11] This compound has unknown ecotoxicity, and its degradation products are not characterized. Dilution is not a substitute for proper disposal[8].

  • Container: Use a dedicated, compatible liquid hazardous waste container (e.g., a 4L HDPE jug).

  • Labeling: Label the container with "Hazardous Waste" and list all chemical components with percentages, e.g., "Waste this compound (approx. 1%), Methanol (99%)". Maintain a running log of constituents if it is a shared waste container.

  • Collection: Keep the container securely capped at all times, except when adding waste[4][11].

  • Storage & Disposal: Store in the SAA and arrange for EHS pickup when full or within the designated accumulation time limit (e.g., 180 days for SQG)[9].

Protocol C: Disposal of Contaminated Labware and PPE This includes items like contaminated gloves, bench paper, pipette tips, vials, and glassware.

  • Gross Decontamination: Remove as much of the chemical residue as possible. For heavily contaminated glassware, rinse with a small amount of a suitable solvent and dispose of the rinsate as liquid hazardous waste (Protocol B).

  • Container: Collect all contaminated solid items in a designated solid hazardous waste container. This is typically a sturdy plastic bag (double-bagged for sharps or glass) placed inside a labeled, rigid box or drum.

  • Labeling: Label the container "Hazardous Waste - Solid Debris contaminated with this compound".

  • Storage & Disposal: Keep the container sealed. Store in the SAA and arrange for EHS pickup.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS emergency line.

  • Don PPE: For small, manageable spills, don appropriate personal protective equipment (PPE): two pairs of nitrile gloves, a lab coat, and safety goggles.

  • Containment & Cleanup:

    • Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).

    • Working from the outside in, carefully sweep the absorbed material into a dustpan.

    • Place the collected waste and all cleanup materials into a designated hazardous waste bag or container.

  • Final Disposal: Label the spill cleanup waste as described in Protocol C and dispose of it accordingly[14].

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always remember that your institution's Environmental Health & Safety department is your primary resource for guidance on specific waste management questions.

References

  • Vertex AI Search. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Daniels Health. (2025, May 21).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Practical Law. (2010, May 18). ECHA: Guidance on waste and recovered substances (Version 2, May 2010).
  • ChemicalBook. (n.d.). This compound.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Cayman Chemical. (2025, December 4).
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes.
  • European Chemicals Agency (ECHA). (2020, June 2). How to track hazardous substances in the supply chain.
  • Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide.
  • European Chemicals Agency (ECHA). (2024, January 30).
  • Sigma-Aldrich. (n.d.). N-(3-Cyanophenyl)-2-furamide.
  • Sigma-Aldrich. (n.d.). N-METHYL-N-PHENYL-2-FURAMIDE AldrichCPR.
  • Thermo Fisher Scientific. (n.d.).
  • National Institutes of Health, PubChem. (n.d.). Carbofuran.
  • Sigma-Aldrich. (n.d.). N-(4-CHLOROPHENYL)-2-METHYL-3-FURAMIDE AldrichCPR.

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A Researcher's Guide to the Safe Handling of N-(3-acetylphenyl)-2-methyl-3-furamide

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: Hazard Assessment

N-(3-acetylphenyl)-2-methyl-3-furamide, with the molecular formula C14H13NO3, is designated with the hazard code "Xi," indicating it is an irritant[1]. This classification suggests that the compound may cause irritation upon contact with the skin, eyes, or respiratory tract. Aromatic amides as a class can present various hazards, and some aromatic amines, which can be hydrolysis products of amides, are known to be potentially genotoxic[2]. Therefore, a conservative approach to handling is warranted, assuming the potential for irritation and unknown long-term effects.

Key Hazard Considerations:

  • Irritant (Xi): Potential for skin, eye, and respiratory irritation[1].

  • Solid Form: The compound is a solid, which can pose an inhalation hazard if handled as a powder[3].

  • Unknown Toxicity: As a research chemical, full toxicological properties are not yet established.

Core Safety Protocols: Personal Protective Equipment (PPE)

A systematic approach to PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene gloves.[4]Provides a barrier against skin contact with the irritant compound. Nitrile and neoprene offer good resistance to a range of chemicals.[4][5]
Eye Protection Safety goggles that form a tight seal around the eyes.[5][6]Protects against splashes, vapors, and fine particles that could cause eye irritation.[5][6]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for powders or an air-purifying respirator with appropriate cartridges for vapors).Essential when handling the compound as a powder to prevent inhalation of airborne particles. The choice of respirator depends on the scale of work and potential for aerosolization.[4][6]
Body Protection A standard lab coat is suitable for minor tasks. For larger quantities or tasks with a higher risk of splashes, an acid-resistant apron or chemical-resistant suit should be worn.[5]Protects the skin and personal clothing from contamination.
Foot Protection Closed-toe shoes, preferably safety footwear with chemical resistance.[4][6]Protects feet from spills and falling objects.
Operational Workflow for Safe Handling

The following diagram and step-by-step guide outline the procedural flow for safely handling this compound in a laboratory setting.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE 1. Review SDS/Info Don PPE Don PPE Select PPE->Don PPE 2. Choose Correct Gear Weighing and Transfer Weighing and Transfer Don PPE->Weighing and Transfer 3. Enter Work Area Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup 4. Prepare Solutions Workup and Purification Workup and Purification Reaction Setup->Workup and Purification 5. Monitor Reaction Decontaminate Workspace Decontaminate Workspace Workup and Purification->Decontaminate Workspace 6. Post-Experiment Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste 7. Clean Equipment Doff PPE Doff PPE Segregate Waste->Doff PPE 8. Separate Contaminated Items Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste 9. Follow Protocol

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Review all available safety information for this compound and any other chemicals being used.

    • Select the appropriate PPE as outlined in the table above.

    • Properly don all PPE before entering the designated work area.

  • Handling:

    • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

    • Reaction Setup: When setting up reactions, ensure all glassware is properly secured and that the reaction is conducted in a well-ventilated area, preferably within a fume hood.

    • Workup and Purification: Be mindful of potential splashes and aerosols during extraction, filtration, and other purification steps.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use with an appropriate solvent.

    • Waste Segregation: Segregate all chemical waste. Solid waste (contaminated gloves, paper towels) should be placed in a designated, labeled solid waste container. Liquid waste (reaction mixtures, solvents) should be collected in a labeled liquid waste container.

    • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by lab coat, and then eye and respiratory protection.

    • Waste Disposal: Dispose of all waste in accordance with your institution's hazardous waste management guidelines. Do not dispose of chemical waste down the drain[7].

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal is a key component of laboratory safety and environmental responsibility.

Waste Stream Management:

Waste Disposal Plan Start Start Chemical Handling Chemical Handling Start->Chemical Handling Waste Generation Waste Generation Chemical Handling->Waste Generation Solid Waste Solid Waste Waste Generation->Solid Waste Contaminated PPE, paper towels Liquid Waste Liquid Waste Waste Generation->Liquid Waste Reaction mixtures, solvents Sharps Waste Sharps Waste Waste Generation->Sharps Waste Contaminated needles, pipettes Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Sharps Container Sharps Container Sharps Waste->Sharps Container Hazardous Waste Pickup Hazardous Waste Pickup Labeled Solid Waste Container->Hazardous Waste Pickup Labeled Liquid Waste Container->Hazardous Waste Pickup Sharps Container->Hazardous Waste Pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.